Centrinone
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Effect of Centrinone on Centrosome Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of centrinone, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), on centrosome biogenesis. This compound serves as a critical tool for studying the consequences of centrosome depletion and has potential applications in oncology drug development. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and a visual representation of the key signaling pathways involved.
Introduction to this compound and Centrosome Biogenesis
Centrosomes are the primary microtubule-organizing centers in animal cells, playing a crucial role in cell division, polarity, and cilia formation.[1][2] The duplication of centrosomes is a tightly regulated process that occurs once per cell cycle to ensure the formation of a bipolar spindle and faithful chromosome segregation. The master regulator of centriole duplication is the serine/threonine kinase PLK4.[3]
This compound is a highly selective and reversible inhibitor of PLK4.[4][5] By targeting PLK4, this compound effectively blocks centriole duplication, leading to a gradual depletion of centrosomes from proliferating cells. This property makes this compound an invaluable chemical tool to investigate the cellular functions of centrosomes and the consequences of their loss.
Mechanism of Action
This compound inhibits the kinase activity of PLK4, preventing the phosphorylation of its downstream substrates, which are essential for the initiation of procentriole formation.[3] The core pathway of centriole duplication involves the recruitment of a complex containing STIL (SCL/TAL1 interrupting locus) and SAS-6 (spindle assembly abnormal 6 protein) to the mother centriole, a process initiated by PLK4.[6][7] PLK4 phosphorylates STIL, which then promotes the recruitment of SAS-6, a key component for the formation of the cartwheel structure that templates the new centriole.[6][8] this compound's inhibition of PLK4 disrupts this cascade at its inception.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's activity and effects.
Table 1: Inhibitor Potency and Selectivity
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity vs. Aurora A/B | Reference |
| This compound (LCR-263) | PLK4 | 0.16 | 2.71 | >1000-fold | [4][9][10] |
| This compound | PLK4 (G95L mutant) | 68.57 | - | - | [4] |
| This compound | Aurora A | 171 | - | - | [4] |
| This compound | Aurora B | 436.76 | - | - | [4] |
| This compound-B (LCR-323) | PLK4 | 0.6 | - | >1000-fold |
Table 2: Cellular IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| BT-474 | Breast Cancer | 10.52 | 5 days incubation, MTT assay | [4] |
| MCF7 | Breast Cancer | 2.27 | 5 days incubation, MTT assay | [4] |
| MDA-MB-231 | Breast Cancer | 8.69 | 5 days incubation, MTT assay | [4] |
Table 3: Dose-Dependent Effects of this compound on Centrosome Number
| Cell Line | This compound-B Concentration (nM) | Observation | Reference |
| RPE-1 | 200 | Accumulation of supernumerary centrosomes in ~50% of cells | [1][2][11] |
| RPE-1 | 500 | Cells contain a single or no centrosome | [1][2][11] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Immunofluorescence Staining for Centrosomes
This protocol is for visualizing and quantifying centrosomes in cultured cells.
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture overnight at 37°C.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the appropriate duration to achieve centrosome depletion (typically 4-7 days for complete loss).
-
Fixation: Aspirate the culture medium and wash the cells briefly with 1X PBS. Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against centrosomal markers (e.g., anti-γ-tubulin, anti-pericentrin, or anti-CEP135) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips on microscope slides with an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.
Western Blotting for Cell Cycle and Signaling Proteins
This protocol is for analyzing protein expression levels following this compound treatment.
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12][13][14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.[14]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PLK4, p53, p21, Cyclin A2, Cyclin B1) diluted in blocking buffer overnight at 4°C with gentle agitation.[16][17]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
-
Cell Harvesting: Following this compound treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70-80% ethanol while vortexing gently. Incubate the cells on ice for at least 30 minutes or store them at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.[18][19][20]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
This compound's Inhibition of Centriole Duplication
References
- 1. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 2. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The PLK4–STIL–SAS-6 module at the core of centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding of STIL to Plk4 activates kinase activity to promote centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. addgene.org [addgene.org]
- 15. bio-rad.com [bio-rad.com]
- 16. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. Propidium Iodide Staining of Cells for FACS Analysis [bio-protocol.org]
- 20. igbmc.fr [igbmc.fr]
A Technical Guide to Centrinone-Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Centrinone, a selective inhibitor of Polo-like kinase 4 (PLK4), and its mechanism of inducing cell cycle arrest. It details the molecular pathways affected, quantitative effects on cell populations, and comprehensive protocols for relevant experimental assays.
Core Mechanism of Action: PLK4 Inhibition and Centriole Depletion
This compound is a potent and reversible small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication in vertebrate cells.[1][2][3] PLK4's kinase activity is essential for initiating the formation of a new procentriole adjacent to the mother centriole during the G1-S phase transition of the cell cycle.[4][5] The kinase is recruited to the centrosome by Cep192 and Cep152, where it phosphorylates its substrate STIL, leading to the recruitment of SAS-6 and the assembly of the cartwheel structure, a crucial step for procentriole formation.[5]
This compound selectively binds to PLK4, inhibiting its catalytic activity.[1][6] This direct inhibition blocks the downstream phosphorylation events necessary for centriole assembly.[7] Consequently, cells treated with this compound fail to form new centrioles. With each subsequent cell division, the existing centrioles are distributed between the daughter cells, leading to a progressive reduction in centriole and centrosome numbers until a significant portion of the cell population becomes acentrosomal.[3][8]
The loss of centrosomes triggers a cell cycle arrest. In normal, non-transformed cells, this arrest typically occurs in the G1 phase and is dependent on the p53 tumor suppressor protein.[2][3][6] Centrosome loss leads to the stabilization and activation of p53, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21, resulting in a stable G1 arrest that can lead to a senescence-like state.[8][9][10] In contrast, many cancer cell lines, particularly those with mutated p53, can bypass this checkpoint and continue to proliferate without centrosomes.[8] However, in some cancer contexts, such as acute myeloid leukemia (AML) and Ewing's sarcoma, this compound treatment has been shown to induce a G2/M phase arrest and apoptosis.[11][12][13]
Quantitative Data on this compound and this compound-B
This compound and its analog, this compound-B, are highly selective for PLK4. Their potency and selectivity are summarized below.
Table 1: Inhibitor Potency and Selectivity
| Compound | Target | Ki (nM) | Selectivity over Aurora A / Aurora B |
| This compound | PLK4 | 0.16 | >1000-fold[3][6] |
| This compound-B | PLK4 | 0.59 - 0.6 | >1000-fold to >2000-fold[14][15][16] |
| Aurora A | 1239 | ||
| Aurora B | 5597.14 |
Table 2: Effect of this compound on Cell Cycle Distribution in AML Cell Lines
Data summarizes the percentage of cells in each phase of the cell cycle after 48 hours of treatment with this compound.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MOLM-13 | Control (0 nM) | 53.1 | 29.5 | 17.4 |
| 100 nM this compound | 39.2 | 21.3 | 39.5 | |
| 200 nM this compound | 28.7 | 15.8 | 55.5 | |
| OCI-AML3 | Control (0 nM) | 60.2 | 25.1 | 14.7 |
| 100 nM this compound | 45.3 | 18.9 | 35.8 | |
| 200 nM this compound | 33.6 | 12.5 | 53.9 | |
| KG-1 | Control (0 nM) | 65.4 | 22.3 | 12.3 |
| 100 nM this compound | 50.1 | 16.7 | 33.2 | |
| 200 nM this compound | 38.9 | 10.4 | 50.7 | |
| Source: Adapted from data presented in Mu et al., 2022.[12] |
Table 3: Effect of this compound on Cell Cycle Protein Expression
Summary of changes in protein levels following this compound treatment.
| Cell Type | Treatment | Protein | Effect | Mechanism of Arrest |
| RPE-1 (normal) | This compound | p53 | Increased | p53-dependent G1 Arrest[9] |
| p21 | Increased | |||
| AML cells | This compound | Cyclin A2 | Decreased | G2/M Arrest[12] |
| Cyclin B1 | Decreased | |||
| CDK1 | Decreased |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical cascade of events following this compound treatment.
Detailed Experimental Protocols
This protocol is used to determine the inhibitory constant (Ki) of compounds like this compound against PLK4.
Materials:
-
Purified 6xHis-tagged human PLK4 kinase domain.[1]
-
Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT.[1]
-
2X Reaction Buffer: 50 mM HEPES pH 8.5, 20 mM MgCl2, 1 mM DTT, 0.2 mg/mL BSA, 16 µM ATP.[14]
-
PLK4 Substrate: 200 µM A-A11 peptide (TPSDSLIYDDGLS).[14]
-
This compound (or other inhibitor) stock solution in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Enzyme Preparation: Dilute the purified PLK4 kinase domain in Assay Buffer to a working concentration that results in a final reaction concentration of 2.5-10 nM.[1][14]
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute these into the 2X Reaction Buffer.
-
Reaction Setup: In a 384-well plate, combine equal volumes of:
-
The diluted PLK4 enzyme.
-
The 2X Reaction Buffer containing the substrate and serially diluted this compound (or DMSO for control).
-
-
Incubation: Mix gently and incubate the reaction at 25°C for 4-16 hours.[1][14]
-
Detection: Add ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps: first, adding the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.[14]
This protocol details the steps to analyze the cell cycle distribution of a cell population after this compound treatment.[12]
Materials:
-
Adherent or suspension cells.
-
This compound stock solution (in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI)/RNase Staining Buffer (e.g., from BD Biosciences or prepared in-house: 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they remain in logarithmic growth phase throughout the experiment. Allow cells to attach (if adherent).
-
Treat cells with the desired concentrations of this compound (e.g., 100 nM, 200 nM) and a vehicle control (DMSO) for the desired time period (e.g., 48 hours).[12]
-
Cell Harvest:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and transfer to a centrifuge tube.
-
-
Fixation:
-
Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in a small volume of PBS, then add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal (typically around 617 nm).
-
Collect data for at least 10,000 events per sample. Use a linear scale for the DNA content histogram.
-
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
This protocol is for detecting changes in the expression levels of key cell cycle regulatory proteins like p53, p21, Cyclin B1, and CDK1.[9][12]
Materials:
-
Cell lysates from this compound-treated and control cells.
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-CDK1, anti-GAPDH or anti-α-tubulin for loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate.
-
Protein Quantification: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to the loading control (e.g., GAPDH) to determine relative changes in protein expression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excess centrosomes induce p53-dependent senescence without DNA damage in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound B | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 16. glpbio.com [glpbio.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery of Centrinone as a Chemical Probe
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for a Specific PLK4 Probe
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as the master regulator of centriole duplication, a fundamental process for forming the centrosome and ensuring genomic stability.[1] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many human cancers, making it a compelling therapeutic target.[1][2] To dissect the intricate roles of PLK4 in cell biology and explore its therapeutic potential, the development of a highly specific and potent chemical probe was paramount. Centrinone was discovered to fill this critical gap, providing a tool to reversibly control PLK4 activity and, consequently, centrosome number.[3]
Discovery and Mechanism of Action
From Pan-Kinase Inhibitor to a Highly Selective Probe
The discovery of this compound stemmed from a strategic chemical optimization of VX-680, a known pan-Aurora kinase inhibitor that also exhibited some activity against PLK4.[3] Through extensive synthesis and characterization of hundreds of analogs, researchers identified a novel benzyl sulfone moiety that, when incorporated, dramatically increased selectivity and cellular activity for PLK4.[3] This effort led to the development of this compound (LCR-263) and a closely related analog, this compound-B (LCR-323).[3]
Mechanism of Action: Reversible Inhibition of Centriole Assembly
This compound is a potent, reversible, and ATP-competitive inhibitor of PLK4.[4][5] Its primary mechanism of action is the direct inhibition of PLK4's kinase activity, which is essential for initiating the formation of a new procentriole on the wall of the mother centriole during the G1/S phase of the cell cycle.[6]
Key molecular consequences of PLK4 inhibition by this compound include:
-
Prevention of Centriole Duplication: By blocking PLK4, this compound prevents the phosphorylation of key downstream substrates like STIL, halting the recruitment of SAS6 and thereby blocking the assembly of the procentriole cartwheel structure.[6]
-
Progressive Centrosome Depletion: With each cell division in the presence of this compound, cells fail to form new centrioles. This results in a progressive dilution and eventual loss of centrosomes from the cell population.[5]
-
p53-Dependent G1 Arrest: In normal, non-transformed cells, the loss of centrosomes triggers a robust, p53-dependent cell cycle arrest in the G1 phase.[5][6] This arrest is a key cellular response to the absence of this critical organelle.
Interestingly, inhibiting PLK4 activity with this compound also leads to the accumulation of PLK4 protein. This is because PLK4's own degradation is mediated by its autophosphorylation; inhibiting this activity stabilizes the protein.[6]
Quantitative Data Presentation
The efficacy and selectivity of this compound and its analog this compound-B have been quantified through various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibition Data
| Compound | Target Kinase | Metric | Value (nM) | Selectivity vs. PLK4 |
| This compound | PLK4 | K_i_ | 0.16 [3][7] | - |
| PLK4 | IC_50_ | 2.71 [8][9] | - | |
| Aurora A | K_i_ | 171[5] | >1000-fold[3][5] | |
| Aurora B | K_i_ | 436.76[5] | >1000-fold[3][5] | |
| This compound-B | PLK4 | K_i_ | 0.6 [3][4] | - |
Note: The IC_50_ of this compound for PLK4 has been reported to be ~330 nM under conditions mimicking cellular ATP concentrations (1 mM), highlighting the importance of assay conditions.[10]
Table 2: Characterized Cellular Effects of this compound
| Cell Line | Compound | Concentration (nM) | Observed Effect |
| RPE-1 (human retinal pigmented epithelium) | This compound-B | 50 - 125 | Minor centrosome abnormalities, robust growth arrest.[11] |
| RPE-1 | This compound-B | 150 - 200 | Centrosome amplification (supernumerary centrosomes).[11][12] |
| RPE-1 | This compound-B | 500 | Centrosome loss.[11][12] |
| HeLa (human cervical cancer) | This compound | 125 | Progressive centrosome depletion.[13] |
| Ewing's Sarcoma Cells | This compound | 500 - 3000 | Induction of apoptosis and cell cycle arrest.[4] |
| Acute Myeloid Leukemia (AML) Cells | This compound | 100 - 200 | G2/M cell cycle arrest, apoptosis, inhibition of colony formation.[14] |
Signaling Pathways and Experimental Workflows
PLK4 Signaling in Centriole Duplication
PLK4 acts at the apex of the centriole duplication pathway. It is recruited to the mother centriole and, once activated, phosphorylates STIL, initiating the assembly of a new procentriole. This compound directly intercepts this process by inhibiting PLK4's catalytic activity.
Experimental Workflow for Validating this compound
The validation of this compound as a specific PLK4 inhibitor involved a multi-step workflow, progressing from biochemical assays to complex cellular phenotype analysis.
Dose-Dependent Effects of this compound
A critical finding was that the cellular outcome of this compound treatment is highly dependent on its concentration. Partial inhibition leads to centrosome amplification, whereas complete inhibition leads to centrosome loss. Both outcomes, however, converge on a p53-dependent cell cycle arrest in normal cells.[11][12]
Detailed Experimental Protocols
In Vitro Kinase Assay (for IC_50_/K_i_ Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PLK4.
-
Reagents & Materials:
-
Purified, 6xHis-tagged human PLK4 kinase domain.[13]
-
Kinase Buffer (e.g., 50 mM HEPES pH 8.0, 20 mM MgCl_2_, 1 mM DTT, 0.2 mg/mL BSA).[7][13]
-
ATP solution (e.g., 16 µM).[13]
-
Kinase substrate (e.g., 200 µM A-A11 peptide).[13]
-
This compound, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) for detection.[13]
-
384-well plates.
-
-
Procedure:
-
Prepare a reaction mixture containing the PLK4 enzyme (2.5-10 nM final concentration), substrate, and kinase buffer.[7][13]
-
Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[13]
-
Initiate the kinase reaction by adding the ATP solution to the reaction mixture and dispensing it into the wells.[15]
-
Incubate the plate at 25°C for 4-16 hours.[13]
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, following the manufacturer's protocol. This involves a 40-minute incubation.[15]
-
Add the Kinase Detection Reagent and incubate for 30 minutes to convert ADP to a luminescent signal.[15]
-
Measure luminescence using a plate reader.
-
Calculate IC_50_ values by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Centrosome Number Quantification (Immunofluorescence)
This method visualizes and counts centrosomes within cells following this compound treatment.
-
Reagents & Materials:
-
Cells cultured on glass coverslips.
-
This compound solution.
-
Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA).
-
Permeabilization Buffer: PBS with 0.1% Triton X-100 (for PFA fixation).
-
Blocking Buffer: PBS with 1% BSA or 1% serum.[16]
-
Primary Antibodies: Rabbit anti-CEP135 or mouse anti-γ-tubulin (to mark centrosomes).
-
Secondary Antibodies: Alexa Fluor-conjugated anti-rabbit or anti-mouse antibodies.
-
Nuclear Stain: DAPI.
-
Mounting medium.
-
-
Procedure:
-
Seed cells on coverslips and treat with the desired concentration of this compound (e.g., 200 nM or 500 nM) for the desired duration (e.g., 3-4 days).[11]
-
Wash cells with PBS and fix with ice-cold methanol for 10 minutes or 4% PFA for 15 minutes at room temperature.
-
If using PFA, permeabilize cells with PBS-Triton for 10 minutes.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.[16]
-
Incubate with primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[16]
-
Wash the coverslips three times with PBS containing 0.05% Tween-20 (PBS-T).[16]
-
Incubate with the corresponding fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[16]
-
Wash three times with PBS-T.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips onto glass slides.
-
Acquire Z-stack images using a high-resolution fluorescence microscope.
-
Quantify the number of centrosome foci per cell manually or using image analysis software like ImageJ/Fiji.[17]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
-
Reagents & Materials:
-
Procedure:
-
Harvest cells by trypsinization and wash once with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing the cell suspension gently, add 1-5 mL of ice-cold 70% ethanol dropwise to fix the cells.[20]
-
Incubate cells for at least 1 hour on ice or store at -20°C.[21]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) to pellet, and carefully decant the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.[22]
-
Incubate for at least 30 minutes at room temperature, protected from light.[20]
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use analysis software (e.g., FlowJo) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.
-
Conclusion
The discovery of this compound marked a significant advancement in cell biology, providing the first highly selective and reversible chemical probe for PLK4. Its development has enabled researchers to precisely investigate the consequences of centrosome loss and amplification, uncovering fundamental differences in the cell cycle control mechanisms between normal and cancerous cells.[3] As a well-characterized tool with defined quantitative parameters and established experimental protocols, this compound remains indispensable for studying centrosome biology, genomic instability, and the development of novel anti-cancer strategies targeting PLK4.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 15. promega.jp [promega.jp]
- 16. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
- 17. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. medicine.uams.edu [medicine.uams.edu]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. cancer.wisc.edu [cancer.wisc.edu]
Investigating PLK4 Function: A Technical Guide to Using Centrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Polo-like kinase 4 (PLK4), its critical role in cellular processes, and the application of Centrinone, a potent and selective inhibitor, to investigate its function. This document details the molecular mechanisms, cellular consequences of PLK4 inhibition, and provides comprehensive experimental protocols for researchers in cell biology and oncology.
Introduction to PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as the master regulator of centriole duplication, a fundamental process for forming the centrosome, the primary microtubule-organizing center in animal cells.[1][2] Accurate regulation of PLK4 is paramount for maintaining genomic stability; its dysregulation, often overexpression in various cancers, can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[1][3][4] This makes PLK4 a compelling target for cancer therapy and a subject of intense research.[3][5]
This compound is a highly selective and reversible small molecule inhibitor of PLK4, which has become an invaluable tool for dissecting the kinase's function.[6][7] By acutely inhibiting PLK4 activity, this compound allows for the precise study of the downstream consequences, from centriole biogenesis to broader cellular signaling networks.[7][8]
PLK4 Function and Regulation
PLK4's primary role is to initiate the formation of a new procentriole on the surface of a parent centriole during the G1/S phase of the cell cycle.[7][9] Its activity and protein levels are tightly controlled to ensure that centrioles duplicate only once per cell cycle.[10][11]
Key regulatory mechanisms include:
-
Recruitment and Activation: In early G1, PLK4 is recruited to centrioles by proteins like Cep152 and Cep192.[7][12] Its kinase activity is stimulated by binding to its substrate, STIL.[7][10]
-
Downstream Phosphorylation: Activated PLK4 phosphorylates STIL, which in turn promotes the recruitment of SAS-6, a critical component for assembling the cartwheel structure of the new procentriole.[9][11]
-
Autoregulation and Degradation: PLK4 controls its own stability through trans-autophosphorylation.[11][13] This autophosphorylation creates a phosphodegron motif that is recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, targeting PLK4 for proteasomal degradation.[10][12] This self-destruction mechanism prevents the accumulation of active PLK4 and subsequent centrosome overduplication.[10]
This compound: A Potent Tool for PLK4 Investigation
This compound is a cell-permeable compound optimized for high-affinity and selective inhibition of PLK4.[6][7] It binds to the ATP-binding pocket of the PLK4 kinase domain, effectively blocking its enzymatic activity.[4]
Mechanism and Cellular Impact
Inhibition of PLK4 by this compound blocks the initial steps of centriole duplication. This has several key cellular consequences:
-
Centrosome Depletion: Prolonged treatment with this compound leads to a progressive loss of centrioles and centrosomes as cells divide, eventually resulting in acentrosomal cells.[6][14]
-
Cell Cycle Arrest: In normal, p53-proficient cells, the loss of centrosomes triggers a p53-dependent G1 arrest, leading to a state resembling cellular senescence.[6][7] In some cancer cells, this compound can induce a G2/M phase arrest and apoptosis.[15][16]
-
PLK4 Protein Accumulation: Because this compound inhibits PLK4's kinase activity, it prevents the autophosphorylation required for degradation. This leads to the paradoxical accumulation of inactive PLK4 protein, which can be observed via western blot.[7][10]
The signaling pathway for PLK4-mediated centriole duplication and its inhibition by this compound is visualized below.
Caption: PLK4 signaling pathway in centriole duplication and its inhibition by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data regarding this compound's activity and cellular effects.
Table 1: Inhibitor Specificity and Potency
| Compound | Target Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Aurora A/B | Reference(s) |
| This compound | PLK4 | 0.16 | 2.71 | >1000-fold | [6][17][18] |
| This compound-B | PLK4 | - | - | Highly Selective | [18] |
| CFI-400945 | PLK4 | - | 4.85 | Also inhibits Aurora B (70.7 nM) | [18] |
| Alisertib | Aurora A | - | 62.7 (for PLK4) | Primarily Aurora A inhibitor | [18] |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) values indicate the potency of the inhibitor.
Table 2: Cellular Effects of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Treatment | Effect | Reference(s) |
| OCI-AML3 | This compound (72h) | Dose-dependent inhibition of proliferation | [15] |
| OCI-AML3 | This compound (72h) | Increased apoptosis (activation of Caspase-3/PARP) | [15][16] |
| OCI-AML3 | This compound (48h) | G2/M phase cell cycle arrest | [15][16][19] |
| OCI-AML3 | This compound (48h) | Decreased expression of Cyclin A2, Cyclin B1, CDK1 | [15][16][19] |
Table 3: Proteomic Changes in U2OS Cells Treated with this compound
| Protein | Treatment | Fold Change | Effect of Inhibition | Reference(s) |
| PLK4 | 300 nM this compound (4h) | 1.8-fold Up | Accumulation due to blocked degradation | [10] |
| NMYC (pSer62) | 300 nM this compound (4h) | 2.1-fold Down | Reduced phosphorylation (direct substrate) | [7][10] |
| PTPN12 | 300 nM this compound (4h) | Down | Reduced phosphorylation (direct substrate) | [7][10] |
Experimental Protocols
The following protocols provide a framework for using this compound to study PLK4 function. Researchers should optimize conditions for their specific cell lines and experimental setups.
General Cell Culture and this compound Treatment
This workflow outlines the basic steps for treating cultured cells with this compound to observe its effects.
Caption: A typical workflow for cell-based experiments involving this compound treatment.
-
Reagents:
-
Cell line of interest (e.g., U2OS, RPE-1, HeLa)
-
Complete culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein lysates, glass coverslips in 24-well plates for imaging). Allow cells to adhere and grow for 24 hours.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentration (e.g., 100-500 nM) in fresh, pre-warmed culture medium.[20] Prepare a vehicle control with an equivalent concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the DMSO control medium.
-
Incubate the cells for the desired time.
-
After incubation, proceed with downstream analysis.
-
In Vitro PLK4 Kinase Assay
This protocol is for measuring the direct inhibitory effect of this compound on PLK4's kinase activity.
-
Reagents:
-
Recombinant active PLK4 protein
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 20 mM MgCl₂, 1 mM DTT, 0.2 mg/mL BSA)[21]
-
Substrate (e.g., Histone H1, or a specific peptide substrate)[13]
-
ATP (including radiolabeled γ-³²P-ATP for autoradiography or non-radiolabeled for luminescence-based assays)
-
This compound diluted in reaction buffer
-
ADP-Glo™ Kinase Assay kit (for luminescence) or P81 phosphocellulose paper (for radiolabeling)
-
-
Procedure:
-
Set up kinase reactions in a microplate. Each reaction should contain PLK4 kinase, the substrate, and the kinase reaction buffer.
-
Add this compound at a range of concentrations to the appropriate wells. Include a DMSO vehicle control.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.[13]
-
Stop the reaction.
-
Quantify kinase activity. For radiolabeled assays, spot the reaction mixture onto P81 paper, wash away unincorporated ATP, and measure incorporated radioactivity using a scintillation counter.[13] For luminescence-based assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced.[21]
-
Plot the kinase activity against the this compound concentration to determine the IC₅₀ value.
-
Western Blotting for PLK4 Accumulation and Pathway Inhibition
This protocol is used to detect changes in protein levels (e.g., PLK4 accumulation) and phosphorylation status of downstream targets.
-
Reagents:
-
Cells treated with this compound or DMSO (from protocol 5.1)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors[22]
-
BCA Protein Assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST)[23]
-
Primary antibodies (e.g., anti-PLK4, anti-phospho-Histone H3, anti-Cyclin B1, anti-GAPDH/α-tubulin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Place the culture dish on ice, wash cells once with ice-cold PBS.[22]
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[22]
-
Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.[22]
-
Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.[24]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[24]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[23]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]
-
Wash the membrane 3 times for 5 minutes each with TBST.[23]
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[25]
-
Immunofluorescence for Centrosome Visualization
This protocol allows for the direct visualization and quantification of centrosomes in cells.
-
Reagents:
-
Cells grown on glass coverslips, treated with this compound or DMSO (from protocol 5.1)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)[26]
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)[27]
-
Blocking solution (e.g., 5% Normal Goat Serum or 1% BSA in PBS)[26]
-
Primary antibodies against centrosome markers (e.g., anti-γ-tubulin, anti-pericentrin, anti-centrin)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI or Hoechst)[28]
-
Antifade mounting medium
-
-
Procedure:
-
Wash cells briefly with PBS.
-
Fix the cells. If using 4% PFA, incubate for 10 minutes at room temperature. If using cold methanol, incubate for 5 minutes at -20°C.[26]
-
Wash 3 times with PBS.
-
If PFA-fixed, permeabilize cells with Triton X-100 buffer for 10-15 minutes. Wash 3 times with PBS.[26]
-
Block for 1 hour at room temperature in blocking solution.[27]
-
Incubate with primary antibodies (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[29]
-
Wash 3 times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (diluted in blocking solution) for 1 hour at room temperature, protected from light.[29]
-
Wash 3 times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 5-10 minutes.[28]
-
Wash once with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.
-
Image using a fluorescence or confocal microscope. Quantify the number of centrosomes (visualized as γ-tubulin or pericentrin foci) per cell.
-
The logical framework for confirming that this compound's effects are specifically due to PLK4 inhibition can be established by using a drug-resistant mutant.
Caption: Experimental logic using a resistant mutant to validate this compound's on-target activity.[7][10]
Conclusion
This compound provides a robust and specific method for probing the multifaceted functions of PLK4. Its use has been instrumental in confirming PLK4's role as the master regulator of centriole duplication and in uncovering the p53-dependent surveillance pathway that responds to centrosome loss. For professionals in cancer research and drug development, understanding how to effectively use this compound is key to exploring PLK4-centric signaling pathways and evaluating PLK4 inhibition as a potential therapeutic strategy for a variety of human cancers.[5][30]
References
- 1. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. plk4-a-promising-target-for-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 4. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. portlandpress.com [portlandpress.com]
- 9. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer [mdpi.com]
- 13. Polo-like kinase 4 kinase activity limits centrosome overduplication by autoregulating its own stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An updated view on the centrosome as a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 17. This compound | Polo-like Kinase Inhibitors: R&D Systems [rndsystems.com]
- 18. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. origene.com [origene.com]
- 23. bio-rad.com [bio-rad.com]
- 24. docs.abcam.com [docs.abcam.com]
- 25. addgene.org [addgene.org]
- 26. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 27. ptglab.com [ptglab.com]
- 28. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scbt.com [scbt.com]
- 30. Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Inducing Centrosome Loss with Centrinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrinone is a potent, selective, and reversible small molecule inhibitor of Polo-like kinase 4 (PLK4).[1] PLK4 is the master regulatory kinase responsible for initiating centriole duplication in animal cells.[2][3] By inhibiting PLK4, this compound effectively blocks the formation of new centrioles, leading to the gradual depletion of both centrioles and centrosomes as cells divide.[4] This unique property makes this compound an invaluable tool for studying the consequences of centrosome loss, a condition implicated in both developmental processes and diseases like cancer.[4][5]
These application notes provide a comprehensive guide to using this compound for inducing centrosome loss, including its mechanism of action, detailed experimental protocols, and expected cellular outcomes.
Mechanism of Action
PLK4's primary role is to phosphorylate its substrate STIL, which is a critical step for the recruitment of SAS6 and other essential proteins to the site of new procentriole formation on the mother centriole.[3] this compound binds to the ATP-binding pocket of PLK4, inhibiting its kinase activity.[4] This prevents the phosphorylation of PLK4 targets, thereby halting the centriole duplication cycle.[2]
Because this compound only prevents the formation of new centrioles and does not affect pre-existing ones, centrosomes are lost progressively through cell division.[4] With each division, the existing centrosomes are segregated between the two daughter cells, but no new ones are formed. After several cell cycles, a population of cells largely devoid of centrosomes is generated.[1][4]
Application Notes
-
Cell Type Specificity: The cellular response to this compound-induced centrosome loss is highly dependent on the cell type.
-
Normal (non-transformed) cells: Typically undergo a p53-dependent cell cycle arrest in the G1 phase, which can lead to a senescence-like state.[4][6][7]
-
Cancer cells: Many cancer cell lines can continue to proliferate without centrosomes.[4][6] However, some, like MCF-7 breast cancer cells, are hypersensitive and undergo cell death.[8]
-
-
Reversibility: The effects of this compound are reversible. Removing the inhibitor from the culture medium allows cells to resume centriole duplication and restore their normal centrosome count, a process that can take several days (e.g., up to 10 days).[4]
-
Specificity: this compound is highly selective for PLK4, with over 1000-fold selectivity against Aurora kinases A and B.[1] This is a key advantage over less specific inhibitors like CFI-400945, which can cause off-target effects such as cytokinesis failure due to Aurora B inhibition.[9] The on-target effect of this compound has been validated in cells expressing a drug-resistant PLK4 mutant, which maintain their centrosomes in the presence of the drug.[2][4]
-
Concentration-Dependent Effects: In some cell lines, such as RPE-1, lower concentrations of the related inhibitor this compound B (e.g., 200 nM) can paradoxically lead to the accumulation of supernumerary centrosomes, while higher concentrations (e.g., 500 nM) lead to centrosome loss.[10][11] It is crucial to determine the optimal concentration for the desired effect in the specific cell line being studied.
Quantitative Data Summary
The effective concentration and required treatment duration for this compound can vary significantly between cell lines. The following table summarizes data from published studies.
| Cell Line | Inhibitor | Concentration | Duration | Observed Effect | Citation(s) |
| RPE-1 (hTERT) | This compound B | 500 nM | 3-4 days | Centrosome loss, p53/p21 induction, G1 arrest | [10][11] |
| RPE-1 (hTERT) | This compound B | 200 nM | 3-4 days | Accumulation of supernumerary centrosomes | [10][11] |
| HeLa | This compound | 100-125 nM | Several divisions | Progressive centrosome loss | [4][12] |
| HCT-116 | This compound | <10 µM | Not specified | Centrosome depletion | [4] |
| U2OS | This compound | 300 nM | 4 hours | PLK4 stabilization (due to inhibition of auto-degradation) | [2][13] |
| MCF-7 | This compound | Not specified | 3 days | Blocked proliferation, reduced survival | [8] |
| AML cell lines | This compound | Dose-dependent | 48-72 hours | Proliferation inhibition, G2/M arrest, apoptosis | [14] |
Experimental Protocols
Protocol 1: Inducing Centrosome Loss
This protocol describes a general method for treating cultured cells with this compound to induce centrosome loss.
Materials:
-
This compound (or this compound B)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cultured cells of interest
-
Complete cell culture medium
-
Standard cell culture equipment (incubator, flasks/plates, etc.)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM or 100 µM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a low to moderate density to allow for several rounds of division during the treatment period.
-
Treatment:
-
The day after seeding, dilute the this compound stock solution directly into the complete culture medium to the desired final concentration (refer to the table above or perform a dose-response curve).
-
Also prepare a vehicle control plate using an equivalent volume of DMSO (e.g., 0.1% v/v).
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for at least 3-5 cell divisions. This typically ranges from 3 to 10 days, depending on the cell line's doubling time.
-
For long-term experiments, replenish the medium containing freshly diluted this compound every 2-4 days.[8]
-
-
Harvesting: After the incubation period, cells can be harvested for downstream analysis, such as immunofluorescence, western blotting, or flow cytometry.
Protocol 2: Verification of Centrosome Loss by Immunofluorescence
This protocol is used to visualize and quantify centrosomes to confirm their depletion following this compound treatment.
Materials:
-
Cells grown on coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies against centrosome markers (e.g., rabbit anti-Pericentrin, mouse anti-γ-Tubulin, or goat anti-CEP135)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature OR with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
-
Permeabilization: If using PFA fixation, incubate cells with Permeabilization Buffer for 10 minutes. Wash three times with PBS. (Methanol fixation also permeabilizes the cells, so this step can be skipped).
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Add the antibody solution to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies and DAPI in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash coverslips three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images of the DAPI (blue), and centrosome marker (e.g., green/red) channels.
-
Quantify the percentage of cells with 0, 1, 2, or >2 centrosomes (visible as distinct foci) in both the this compound-treated and control populations. A significant increase in the percentage of cells with 0 or 1 centrosome indicates successful depletion.[11]
-
Cellular Consequences of Centrosome Loss
The depletion of centrosomes triggers distinct signaling pathways, particularly in normal cells. The primary response is a G1 cell cycle arrest mediated by the tumor suppressor protein p53.[5][6]
p53-Dependent G1 Arrest: In normal human cells, the loss of centrosomes activates a "centrosome loss sensor" checkpoint.[4] This leads to the activation of p53, though the exact mechanism is still under investigation but is known to be distinct from pathways like DNA damage or stress signaling.[1][6] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which binds to cyclin/CDK complexes and halts cell cycle progression at the G1/S transition.[15] This arrest is often irreversible and can lead to a state resembling cellular senescence.[5][6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Inefficient Centrosome Loss | This compound concentration is too low. | Perform a dose-response experiment to find the optimal concentration for your cell line. |
| Treatment duration is too short. | Ensure cells have undergone at least 3-5 divisions. Increase the incubation time. | |
| Cell line is resistant or has a very slow doubling time. | Confirm the doubling time of your cells. Consider using a higher concentration or alternative method. | |
| High Cell Death (Unexpected) | This compound concentration is too high (toxic). | Lower the concentration. Ensure the final DMSO concentration is non-toxic (<0.5%). |
| The cell line is hypersensitive to centrosome loss (e.g., MCF-7). | This may be the expected phenotype. Confirm with viability assays like clonogenic survival.[8] | |
| Centrosome Amplification Observed | Sub-optimal inhibitor concentration. | In some cell lines, low concentrations of PLK4 inhibitors can cause amplification.[10][11] Increase the this compound concentration to ensure complete inhibition. |
| High Background in Immunofluorescence | Insufficient blocking or washing. | Increase blocking time to 1 hour. Ensure thorough washing between antibody steps. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies to determine the optimal dilution. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chronic response to centrosome loss-induced cell cycle exit [repository.cam.ac.uk]
- 6. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound [wahoo.cns.umass.edu]
- 13. portlandpress.com [portlandpress.com]
- 14. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes: Preparation and Use of Centrinone Stock Solutions for In Vitro Studies
Introduction
Centrinone is a potent, selective, and reversible inhibitor of Polo-like kinase 4 (PLK4), a master regulatory kinase essential for centriole duplication.[1][2][3] Its high affinity (Ki = 0.16 nM) and selectivity make it a critical tool for investigating the roles of centrioles and centrosomes in various cellular processes.[4] Treatment of vertebrate cells with this compound leads to a progressive depletion of centrioles and centrosomes, which in normal, non-transformed cells, triggers a p53-dependent cell cycle arrest in the G1 phase.[3][4] This unique characteristic allows for the study of cellular functions in the absence of centrosomes and has applications in cancer biology, cell cycle research, and developmental biology.
These application notes provide detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro experiments, ensuring reproducibility and accuracy for researchers, scientists, and drug development professionals.
Mechanism of Action
PLK4 is the primary kinase responsible for initiating the formation of new centrioles during the cell cycle.[5][6] Its activity is tightly regulated to ensure that precisely one new "daughter" centriole forms alongside each "mother" centriole once per cell cycle.[7] this compound directly inhibits the catalytic activity of PLK4.[1] This inhibition prevents the recruitment and phosphorylation of downstream substrates necessary for procentriole assembly, effectively halting centriole duplication.[6] As cells continue to divide, the pre-existing centrioles are distributed among the daughter cells, leading to a gradual depletion until cells become acentrosomal.[3] In normal p53-proficient cells, this loss of centrosomes activates a checkpoint that results in a stable G1 arrest.[3]
Quantitative Data
The following tables summarize key quantitative parameters for this compound, including its physicochemical properties, inhibitory constants, and recommended working concentrations for various in vitro applications.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₅F₂N₇O₆S₂ | [8] |
| Molecular Weight | 633.65 g/mol | [4] |
| CAS Number | 1798871-30-3 | [4] |
| Appearance | Light yellow to yellow solid | [9] |
| Purity | ≥95-98% | [8] |
| Ki (PLK4) | 0.16 nM | [2][4] |
| Ki (Aurora A) | 171 nM | [4] |
| Ki (Aurora B) | 436.76 nM | [4] |
| Selectivity | >1000-fold for PLK4 over Aurora A/B | [4] |
Table 2: Recommended Working Concentrations of this compound in Cell Culture
| Cell Line | Application | Working Concentration | Incubation Time | Reference |
| HeLa (Human cervical cancer) | Centrosome Depletion | 125 nM | 2 weeks | [10] |
| NIH/3T3 (Mouse embryonic fibroblast) | Centrosome Depletion | 300 nM | >48 hours | [4] |
| HCT-116 (Human colon cancer) | Centrosome Depletion | <10 µM | Not specified | [3] |
| RPE-1 (Human retinal pigment epithelial) | Centrosome Loss / Arrest | 125-500 nM | 3-12 days | [3][11] |
| MOLM-13 (Human AML) | Inhibition of Proliferation (IC₅₀) | 54.26 nM | 72 hours | [12] |
| OCI-AML3 (Human AML) | Inhibition of Proliferation (IC₅₀) | 177.7 nM | 72 hours | [12] |
| KG-1 (Human AML) | Inhibition of Proliferation (IC₅₀) | 189.9 nM | 72 hours | [12] |
| WE-68, SK-ES-1, A673 (Ewing's Sarcoma) | Induction of Cell Death | 0.5 - 3 µM | 48-72 hours | [13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which is the recommended solvent.
Materials:
-
This compound powder (e.g., 1 mg)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
Procedure:
-
Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration.
-
Molecular Weight (MW) of this compound = 633.65 g/mol .
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol )).
-
For 1 mg of this compound:
-
Volume (L) = 0.001 g / (0.010 mol/L * 633.65 g/mol ) = 0.0001578 L = 157.8 µL.
-
-
Therefore, add 157.8 µL of DMSO to 1 mg of this compound powder to make a 10 mM stock solution.[4]
-
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical hood.
-
Dissolution:
-
Add the calculated volume of high-quality, anhydrous DMSO to the tube containing the this compound powder.[9]
-
Cap the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear.
-
If dissolution is difficult, brief sonication in a water bath may be required.[4][9]
-
-
Verification: Ensure no precipitate is visible. If crystals are present, warm the solution briefly to 37°C and vortex again.
Stock Solution Dilution Table (from 1 mg of this compound):
| Target Concentration | Volume of DMSO to Add |
| 1 mM | 1578.2 µL |
| 5 mM | 315.6 µL |
| 10 mM | 157.8 µL |
| 50 mM | 31.6 µL |
Protocol 2: Storage and Handling of this compound Solutions
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to 3 years.[4]
-
Stock Solution:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the primary stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in sterile, amber cryovials.[2]
-
Long-term Storage: Store aliquots at -80°C for up to 2 years .[9]
-
Short-term Storage: For frequent use, aliquots can be stored at -20°C for up to 1 year .[9]
-
-
Handling: When thawing an aliquot for use, bring it to room temperature slowly and centrifuge briefly to collect the solution at the bottom of the tube before opening. Use the aliquot immediately and discard any unused portion.
Protocol 3: General Workflow for In Vitro Cell Treatment
This workflow outlines the steps for diluting the high-concentration stock to a final working concentration in cell culture medium.
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final this compound concentration of 100 nM from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000,000 nM) * V₁ = (100 nM) * (10 mL)
-
V₁ = 1 µL.
-
-
Dilution: Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed, complete cell culture medium.
-
Best Practice: To ensure accuracy, especially for small volumes, perform a serial dilution. First, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution. Then, add 10 µL of this intermediate solution to 10 mL of final medium.
-
-
Mixing: Immediately vortex or invert the medium gently but thoroughly to ensure homogenous distribution of the compound.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing this compound.
-
Control: Always include a vehicle control by adding an equivalent volume of DMSO (the solvent) to a separate plate of cells. The final DMSO concentration should typically be kept below 0.1% (v/v) to avoid solvent-induced artifacts.
Protocol 4: Example Application - Cell Viability Assay in AML Cells
This protocol is adapted from a study investigating the effects of this compound on Acute Myeloid Leukemia (AML) cell lines.[12]
Objective: To measure the dose-dependent effect of this compound on the proliferation of MOLM-13, OCI-AML3, and KG-1 cells.
Materials:
-
AML cell lines
-
96-well cell culture plates
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete medium.[12]
-
Treatment: Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0 to 400 nM (e.g., 0, 50, 100, 200, 400 nM). The 0 nM well should contain an equivalent amount of DMSO as the highest this compound concentration.
-
Incubation: Treat the cells with the this compound-containing medium and incubate for 24, 48, 72, or 96 hours at 37°C in a 5% CO₂ incubator.[12]
-
Viability Measurement:
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability at each concentration. Plot the results to generate dose-response curves and calculate IC₅₀ values.
References
- 1. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PLK4 drives centriole amplification and apical surface area expansion in multiciliated cells | eLife [elifesciences.org]
- 7. Autophosphorylation of Polo-like Kinase 4 and Its Role in Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 12. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 13. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Cell Cycle Analysis with Centrinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrinone is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Its high affinity and selectivity make it a valuable tool for investigating the cellular consequences of PLK4 inhibition, which include disruption of the cell cycle, induction of apoptosis, and impairment of cancer cell proliferation.[3][4][5] These application notes provide detailed protocols for utilizing this compound to study cell cycle progression and related cellular fates, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows. Aberrant PLK4 expression is linked to tumorigenesis, making it a compelling target in cancer research.[6][7]
Mechanism of Action
PLK4 is a serine/threonine kinase that plays a critical role in the G1/S phase transition by initiating the formation of new centrioles.[8][9] this compound reversibly binds to the ATP-binding pocket of PLK4, inhibiting its kinase activity.[1] This targeted inhibition prevents centriole assembly, leading to a progressive loss of centrosomes in dividing cells. The absence of functional centrosomes disrupts the formation of the mitotic spindle, which can trigger cell cycle arrest and, in many cancer cell lines, apoptosis.[4][10] The cellular response to this compound can be p53-dependent, leading to a G1 arrest in normal cells, or can result in a G2/M arrest and subsequent apoptosis in cancer cells.[3][8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PLK4 signaling pathway and a typical experimental workflow for analyzing the effects of this compound on the cell cycle.
Caption: PLK4 signaling pathway in centriole duplication and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Quantitative Data Summary
The following tables summarize the effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| MOLM-13 (AML) | 100 | 48 | 45.3 | 25.1 | 29.6 | [3] |
| MOLM-13 (AML) | 200 | 48 | 38.7 | 20.5 | 40.8 | [3] |
| OCI-AML3 (AML) | 200 | 48 | 50.1 | 22.4 | 27.5 | [3] |
| OCI-AML3 (AML) | 400 | 48 | 42.6 | 18.9 | 38.5 | [3] |
| A549 (Lung Cancer) | 500 | 48 | - | - | Increased | [4] |
| H460 (Lung Cancer) | 500 | 48 | - | - | Increased | [4] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |
| MOLM-13 (AML) | 100 | 72 | 15.2 | [3] |
| MOLM-13 (AML) | 200 | 72 | 25.8 | [3] |
| OCI-AML3 (AML) | 200 | 72 | 18.9 | [3] |
| OCI-AML3 (AML) | 400 | 72 | 30.1 | [3] |
| A375 (Melanoma) | 50 | 48 | ~20 | [5] |
| A375 (Melanoma) | 100 | 48 | ~35 | [5] |
| Hs294T (Melanoma) | 50 | 48 | ~15 | [5] |
| Hs294T (Melanoma) | 100 | 48 | ~25 | [5] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound.[3][11][12]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer (e.g., from BD Biosciences)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest.
-
Synchronization (Optional): For a more synchronized cell population, incubate cells in serum-free medium for 24 hours prior to treatment.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 50-400 nM) and a vehicle control (DMSO).[3]
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours).[3]
-
Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin.
-
For suspension cells, collect the cells directly.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content (G1, S, and G2/M phases).
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol outlines the detection of apoptosis in this compound-treated cells by flow cytometry.[5][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, adjusting the incubation time as needed (e.g., 72 hours).[3]
-
Harvesting:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate gating to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Conclusion
This compound is a powerful research tool for dissecting the roles of PLK4 and centrosome integrity in cell cycle regulation and cancer biology. The protocols and data presented here provide a framework for designing and executing experiments to investigate the cellular effects of this potent inhibitor. Careful optimization of cell line-specific conditions, such as drug concentration and treatment duration, is crucial for obtaining robust and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Centrinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centrinone is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1] Inhibition of PLK4 by this compound leads to a depletion of centrosomes, which can have profound effects on cell proliferation and survival.[1][2] In normal human cells, the loss of centrosomes triggers a p53-dependent cell cycle arrest in the G1 phase.[2][3][4] However, in many cancer cell lines, treatment with this compound can induce a G2/M phase cell cycle arrest and promote apoptosis, making it a compound of interest for cancer research and drug development.[5][6][7][8]
Flow cytometry is a powerful technique to quantitatively assess the effects of compounds like this compound on cell populations. This document provides detailed protocols for analyzing cell cycle progression and apoptosis in this compound-treated cells using flow cytometry.
Mechanism of Action of this compound
This compound selectively binds to PLK4, inhibiting its kinase activity.[1] PLK4 is essential for the initiation of centriole assembly during the cell cycle.[3][4] By inhibiting PLK4, this compound prevents the formation of new centrioles, leading to a gradual loss of centrosomes over successive cell divisions.[2] The cellular consequences of centrosome loss are context-dependent. In normal cells, it often results in a G1 arrest, while in cancer cells, it can lead to mitotic errors, cell cycle arrest at different phases, and ultimately apoptosis.[2][5][6] For instance, in acute myeloid leukemia (AML) cells, this compound has been shown to cause G2/M phase arrest by downregulating key cell cycle proteins like Cyclin A2, Cyclin B1, and CDK1.[5][7][8] Furthermore, this compound can induce apoptosis by activating the Caspase-3/PARP signaling pathway.[5][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution and apoptosis in various cancer cell lines as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (nM) | Duration (h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| AML | 0 (Control) | 48 | 55.1 | 34.2 | 10.7 | [5] |
| 100 | 48 | 48.3 | 28.5 | 23.2 | [5] | |
| 200 | 48 | 42.6 | 23.1 | 34.3 | [5] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Concentration (nM) | Duration (h) | % Apoptotic Cells (Early + Late) | Reference |
| AML | 0 (Control) | 72 | 5.2 | [5] |
| 100 | 72 | 15.8 | [5] | |
| 200 | 72 | 28.4 | [5] | |
| Ewing's Sarcoma | Varies (µM range) | 48 | Dose-dependent increase | [6] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with propidium iodide.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of harvest and do not exceed 80% confluency.
-
Allow cells to adhere and resume proliferation (typically 24 hours).
-
Treat the cells with various concentrations of this compound (e.g., 0, 100, 200 nM) for the desired duration (e.g., 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission at ~617 nm).
-
Collect data from at least 10,000 events per sample.
-
Use flow cytometry analysis software (e.g., FlowJo) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis using Annexin V and 7-AAD Staining
This protocol details the detection and quantification of apoptosis in this compound-treated cells using Annexin V (to detect early apoptotic cells) and 7-Aminoactinomycin D (7-AAD) (to distinguish late apoptotic and necrotic cells).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
7-Aminoactinomycin D (7-AAD)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment as described in Protocol 1, with the desired concentrations and duration (e.g., 72 hours for apoptosis assays).[5]
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Accutase or trypsin).
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (for Annexin V) and 7-AAD.
-
Collect data from at least 10,000 events per sample.
-
Use flow cytometry analysis software to create a dot plot of Annexin V versus 7-AAD.
-
Define the quadrants to distinguish between:
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
Application Notes and Protocols: Live-Cell Imaging of Centrosome Dynamics After Centrinone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrinone is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3][4] Its ability to induce centrosome depletion makes it a valuable tool for studying the consequences of centrosome loss on cell cycle progression, proliferation, and overall cell physiology.[4][5] These application notes provide detailed protocols for live-cell imaging of centrosome dynamics in mammalian cells following this compound treatment, enabling researchers to investigate the cellular response to centrosome loss or amplification.
Mechanism of Action
This compound is a reversible inhibitor of PLK4 with a high degree of selectivity.[1] PLK4 is a serine/threonine kinase that plays a critical role in initiating the formation of new centrioles.[2][4] By inhibiting PLK4 activity, this compound prevents the assembly of new centrioles, leading to a progressive loss of centrosomes over successive cell divisions.[4] In normal cells, this centrosome loss typically triggers a p53-dependent cell cycle arrest in the G1 phase.[1][4][5] However, in some cancer cell lines, this compound treatment can lead to a G2/M phase arrest.[6][7] Interestingly, at specific concentrations, this compound B (a derivative of this compound) has been observed to cause centrosome amplification.[8][9][10]
Quantitative Data Summary
The effects of this compound treatment on centrosome number and cell cycle progression are dose- and cell-type-dependent. The following table summarizes quantitative data from studies using this compound and its analogue, this compound B.
| Cell Line | Compound | Concentration | Treatment Duration | Effect on Centrosome Number | Effect on Cell Cycle | Reference |
| RPE-1 | This compound B | 200 nM | 3 days | ~50% of cells with supernumerary centrosomes | G1 arrest | [9][10] |
| RPE-1 | This compound B | 500 nM | 3 days | Predominantly single or no centrosomes | G1 arrest | [9][10] |
| HeLa | This compound | 125 nM | 2 weeks | Progressive reduction to 1 or 0 centrosomes | Slower proliferation | [3] |
| AML cell lines | This compound | Varies | 48 hours | Not specified | G2/M arrest | [6][7] |
| MCF-7 | This compound | 125 nM | 3 days | Progressive centrosome loss | Proliferation block | [11] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Centrosome Depletion
This protocol is designed for visualizing the gradual loss of centrosomes in cells treated with this compound.
Materials:
-
Human cell line stably expressing fluorescently tagged centrosome markers (e.g., HeLa or U2OS cells expressing GFP-Centrin or mCherry-Pericentrin)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
This compound (or this compound B)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells expressing fluorescently tagged centrosome markers onto glass-bottom imaging dishes at a density that will allow for imaging of individual cells over several days without excessive confluence.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100-500 nM for this compound B).[12] Replace the medium in the imaging dishes with the this compound-containing medium. For the control group, add an equivalent volume of DMSO to the medium.
-
Live-Cell Imaging: Place the imaging dishes on the stage of the live-cell imaging microscope. Maintain a constant environment of 37°C and 5% CO2.
-
Image Acquisition: Acquire images at regular intervals (e.g., every 15-30 minutes) for 48-72 hours to track the changes in centrosome number and cell division. Use appropriate filter sets for the fluorescent proteins being used. It is crucial to use the lowest possible laser power and exposure time to minimize phototoxicity.[13]
-
Image Analysis: Analyze the acquired images to quantify the number of centrosomes per cell at different time points. Track individual cells to observe the process of centrosome loss through cell division.
Protocol 2: Analysis of Cell Cycle Arrest
This protocol outlines the steps to determine the cell cycle profile of cells after this compound treatment.
Materials:
-
Human cell line of interest (e.g., RPE-1, HeLa)
-
Complete cell culture medium
-
6-well plates
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or DMSO as described in Protocol 1, step 3.
-
Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Resuspend the cells in complete medium and transfer to a falcon tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Flow Cytometry:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound inhibits PLK4, leading to centrosome loss and p53-dependent G1 arrest.
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging of centrosome dynamics after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 9. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Exploiting TRIM37-driven centrosome dysfunction to kill breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample preparations for live-cell imaging [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Centrinone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centrinone. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective and reversible inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3] By inhibiting PLK4, this compound prevents new centriole assembly, leading to a progressive loss of centrosomes in dividing cells.[1][2][4]
Q2: What is the expected outcome of this compound treatment in normal, non-transformed cells?
In normal human cells, prolonged exposure to this compound and subsequent centrosome loss typically induces a cell cycle arrest in the G1 phase.[1][4][5] This arrest is dependent on a p53-mediated signaling pathway.[1][4][5][6]
Q3: Can this compound treatment lead to different cell cycle arrest profiles?
Yes, the cellular response to this compound can be context-dependent. While normal cells typically arrest in G1, some cancer cell lines, such as acute myeloid leukemia (AML) and Ewing's sarcoma cells, have been observed to arrest in the G2/M phase.[7][8] This may be associated with a decrease in the expression of cell cycle-related proteins like Cyclin A2, Cyclin B1, and CDK1.[7][8]
Q4: Is it possible to see an increase in centrosome number with a PLK4 inhibitor?
Yes, this is a known concentration-dependent effect. While higher concentrations of this compound lead to centrosome depletion, lower or partial inhibition of PLK4 can result in centrosome amplification.[9][10][11][12] This is because incomplete inhibition can disrupt the precise regulation of PLK4 protein levels and activity, leading to the formation of extra centrosomes.[11]
Q5: How does this compound differ from other PLK4 inhibitors like CFI-400945?
This compound and its analog, this compound-B, are highly selective for PLK4 with over 1000-fold selectivity against Aurora kinases A and B.[1] In contrast, CFI-400945 is a multi-kinase inhibitor that also targets other kinases, including Aurora B.[11][13] Inhibition of Aurora B by CFI-400945 can lead to cytokinesis failure and polyploidy, phenotypes not typically observed with the highly selective this compound.[11]
Troubleshooting Guide
Issue 1: Unexpected Cell Cycle Arrest Profile (e.g., G2/M arrest instead of G1)
-
Possible Cause 1: Cell-type specific response.
-
Explanation: As mentioned in the FAQs, some cancer cell lines exhibit a G2/M arrest instead of the canonical p53-dependent G1 arrest.[7][8]
-
Recommendation:
-
Verify the expected cell cycle response for your specific cell line in the literature.
-
Perform a Western blot to check the expression levels of key G2/M checkpoint proteins (e.g., Cyclin B1, CDK1) and G1 arrest proteins (p53, p21). This will help elucidate the active signaling pathway.
-
-
-
Possible Cause 2: Off-target effects or compound specificity.
-
Explanation: If you are using a less selective PLK4 inhibitor, off-target effects on other cell cycle kinases could alter the arrest profile.
-
Recommendation:
-
Confirm that you are using a highly selective PLK4 inhibitor like this compound or this compound-B.
-
If using a different inhibitor, check its kinase selectivity profile.
-
Consider including a positive control with a known selective PLK4 inhibitor to compare phenotypes.
-
-
Issue 2: No significant change in cell proliferation or centrosome number.
-
Possible Cause 1: Insufficient drug concentration or treatment duration.
-
Explanation: Centrosome depletion is a progressive process that occurs over multiple cell divisions. The effective concentration of this compound can also vary between cell lines.
-
Recommendation:
-
Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Extend the treatment duration, ensuring cells have undergone several divisions in the presence of the inhibitor. Monitor centrosome numbers at different time points.
-
-
-
Possible Cause 2: Drug stability and handling.
-
Explanation: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation:
-
-
Possible Cause 3: p53-mutant or cancer cell line.
-
Explanation: Cancer cells, particularly those with p53 mutations, may be able to proliferate without centrosomes and will not undergo the typical G1 arrest seen in normal cells.[1][4]
-
Recommendation:
-
Confirm the p53 status of your cell line.
-
If working with p53-mutant cells, the absence of a proliferation block is an expected outcome. You should still observe centrosome depletion.
-
-
Issue 3: Observation of Centrosome Amplification Instead of Depletion.
-
Possible Cause: this compound concentration is too low.
-
Explanation: Partial inhibition of PLK4 can lead to centrosome overduplication.[9][10][11][12]
-
Recommendation:
-
Increase the concentration of this compound in a stepwise manner. A dose-response experiment is crucial to identify the concentration ranges for centrosome amplification versus depletion in your specific cell line.
-
Refer to the quantitative data table below for concentration guidelines from published studies.
-
-
Quantitative Data Summary
The effects of this compound are highly dependent on the concentration used and the cell line. Below is a summary of observed effects at different concentrations.
| Cell Line | Inhibitor | Concentration | Observed Effect | Reference |
| RPE-1 | This compound B | 200 nM | Centrosome Amplification, p53/p21 induction, G1 arrest | [9][10] |
| RPE-1 | This compound B | 500 nM | Centrosome Depletion, p53/p21 induction, G1 arrest | [9][10] |
| AML cell lines | This compound | 100-200 nM | G2/M Arrest, Apoptosis | [7][8] |
| Ewing's Sarcoma | This compound | ~2 µM | G2/M Arrest, Apoptosis | [15] |
| NCI-H1299 | This compound | 150 nM | >95% centrosome removal | [11] |
| HeLa | This compound | 125 nM | Centrosome Depletion | [16] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Treatment: Plate cells and treat with the desired concentration of this compound for the appropriate duration (e.g., 48-72 hours). Include a DMSO-treated vehicle control.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells with PBS.
-
Trypsinize the cells and collect them in a tube.
-
Centrifuge at 600 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 3 minutes and discard the ethanol.
-
Wash the cell pellet twice with FACS buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in a staining solution containing PI (e.g., 20 µg/mL) and RNase A (e.g., 200 µg/mL) in PBS.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate out debris and aggregates and to quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
-
Protocol 2: Immunofluorescence for Centrosome Number
This protocol describes how to visualize and quantify centrosomes using immunofluorescence microscopy.
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips in a multi-well plate.
-
Treat with this compound or DMSO vehicle control for the desired time.
-
-
Fixation:
-
Aspirate the medium, wash once with PBS.
-
Fix the cells with ice-cold methanol for at least 10 minutes at -20°C.
-
-
Immunostaining:
-
Rinse the coverslips with PBS.
-
Block with an appropriate blocking buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20) for 15-30 minutes.
-
Incubate with primary antibodies against centrosomal markers (e.g., anti-γ-tubulin for the pericentriolar material and anti-Centrin or anti-CEP135 for the centrioles) diluted in antibody solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a high-resolution fluorescence microscope (e.g., confocal or deconvolution). It is important to capture Z-stacks to ensure all centrosomes within a cell are imaged.
-
-
Quantification:
-
Manually or with image analysis software, count the number of distinct centrosome foci per cell. A bona fide centrosome should contain both centriolar and pericentriolar material markers.
-
Protocol 3: Western Blot for p53 and p21
This protocol outlines the detection of p53 and p21 protein levels by Western blot.
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at high speed for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C.
-
Include a loading control antibody, such as anti-α-tubulin or anti-Actin.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: PLK4 inhibition by this compound leads to p53-dependent G1 arrest in normal cells.
References
- 1. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. osti.gov [osti.gov]
- 5. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 8. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 11. pnas.org [pnas.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Reply to Oegema et al.: CFI-400945 and Polo-like kinase 4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [wahoo.cns.umass.edu]
Potential off-target effects of Centrinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Centrinone, a selective inhibitor of Polo-like kinase 4 (PLK4). The following information is intended to help users identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for PLK4?
This compound is a highly selective and potent PLK4 inhibitor with a reported Ki of 0.16 nM.[1][2][3] It exhibits over 1000-fold selectivity for PLK4 compared to Aurora A and Aurora B kinases.[1][2] However, as with most kinase inhibitors, the possibility of off-target effects cannot be entirely dismissed, especially at higher concentrations or with prolonged exposure.[4][5]
Q2: What are the known or potential off-target kinases for this compound?
While highly selective, some studies have explored potential off-target effects:
-
Aurora Kinases: this compound was developed from a pan-Aurora kinase inhibitor template and optimized for PLK4 selectivity.[5] It shows significantly less activity against Aurora A and Aurora B compared to PLK4.[1]
-
PLK1: Interrogation of phosphoproteomics data for the PLK1 substrate consensus sequence revealed very few affected sites following this compound treatment, suggesting minimal direct inhibition.[4][5]
-
Cyclin-Dependent Kinases (CDKs): Phosphoproteomics studies have identified this compound-sensitive phosphorylation sites on CDK7, CDK11, CDK12, and the DNA-damage response modulator CDK18. This raises the possibility that this compound might indirectly or directly affect the activity of these kinases.[4][5]
Q3: My cells are arresting in G1 phase. Is this an off-target effect?
Prolonged exposure to this compound can lead to a p53-dependent cell cycle arrest in the G1 phase.[1][4][5][6] This is considered an on-target consequence of centrosome depletion, which activates a p53-mediated checkpoint.[7] Therefore, G1 arrest in p53-competent cells is an expected outcome of effective PLK4 inhibition by this compound.
Q4: I am observing G2/M arrest in my cancer cell line. Is this expected?
While G1 arrest is common in normal cells, some cancer cell lines, such as those for acute myeloid leukemia (AML) and Ewing's sarcoma, have been shown to arrest in the G2/M phase following this compound treatment.[8][9][10] This arrest is often accompanied by an increase in apoptosis.[8][9] The specific cellular response can be cell-type dependent.
Q5: I see an increase in centrosome number at low concentrations of this compound B. Is this an off-target effect?
This compound B, a closely related analog, has been observed to cause an accumulation of supernumerary centrosomes at lower concentrations (e.g., 200 nM in RPE-1 cells), while higher concentrations (e.g., 500 nM) lead to the expected centrosome loss.[11][12] This dose-dependent differential effect is thought to be related to the level of PLK4 inhibition rather than a distinct off-target effect. Partial inhibition may disrupt the precise regulation of centriole duplication, leading to amplification.
Q6: How does this compound compare to other PLK4 inhibitors like CFI-400945?
This compound is considered more selective for PLK4 than CFI-400945.[5][13] A key phenotypic difference is that CFI-400945 often induces polyploidy and multinucleation, a characteristic not typically observed with this compound.[9][14] This effect of CFI-400945 is attributed to its off-target inhibition of Aurora B kinase, which plays a role in cytokinesis.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No centrosome depletion observed. | 1. Inactive Compound: this compound may have degraded. 2. Insufficient Concentration/Incubation Time: The concentration or duration of treatment may be too low for the specific cell line. 3. Drug Resistance: The cell line may have intrinsic or acquired resistance. | 1. Use a fresh stock of this compound. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. A typical starting concentration is 125-300 nM.[3][4] 3. Consider using a cell line known to be sensitive to this compound as a positive control. |
| High levels of apoptosis in a p53-null cancer cell line. | Potential Off-Target Effect: While on-target PLK4 inhibition can induce apoptosis in some cancer cells, widespread cell death in p53-null lines might indicate off-target effects, especially at high concentrations. | 1. Lower the concentration of this compound to the minimum effective dose for centrosome depletion. 2. Compare the phenotype with a structurally distinct PLK4 inhibitor or with PLK4 knockdown via RNAi to confirm the effect is PLK4-dependent. |
| Unexpected changes in cell morphology or signaling pathways. | Uncharacterized Off-Target Effect: this compound may be affecting other kinases or cellular processes not yet fully characterized. | 1. Consult phosphoproteomics data to see if proteins in the affected pathway are known to have this compound-sensitive phosphorylation sites.[4] 2. Use a chemical-genetic approach with a drug-resistant PLK4 mutant (e.g., G95R) to verify if the phenotype is a direct result of PLK4 inhibition.[4] |
| Variability in results between experiments. | Cell Culture Conditions: Factors like cell density, passage number, and serum concentration can influence the cellular response to kinase inhibitors. | 1. Standardize all cell culture parameters. 2. Ensure consistent cell health and confluency at the start of each experiment. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | Ki (nM) | Reference(s) |
| PLK4 | 0.16 | [2][3] |
| PLK4 (G95L mutant) | 68.57 | [2] |
| Aurora A | 171 | [2] |
| Aurora B | 436.76 | [2] |
Table 2: Effective Concentrations of this compound and Analogs in Cell-Based Assays
| Compound | Cell Line | Concentration | Observed Effect | Reference(s) |
| This compound | U2OS | 300 nM | Maximal accumulation of FLAG-PLK4 (indicating inhibition) | [4] |
| This compound | HeLa, NIH/3T3 | 125 nM | Decreased proliferation rate coincident with centrosome loss | [3] |
| This compound | AML cell lines | 100-200 nM | Inhibition of proliferation, colony formation, and induction of G2/M arrest/apoptosis | [8] |
| This compound B | RPE-1 | 150 nM | Significant increase in mitotic length | [11] |
| This compound B | RPE-1 | 200 nM | Accumulation of supernumerary centrosomes | [11][12] |
| This compound B | RPE-1 | 500 nM | Loss of centrosomes | [11][12] |
Experimental Protocols
Protocol 1: Western Blot for PLK4 Inhibition
This protocol assesses PLK4 inhibition by observing the stabilization of the PLK4 protein, which is normally degraded upon autophosphorylation.
-
Cell Culture: Plate cells (e.g., U2OS cells stably expressing FLAG-tagged PLK4) and grow to 70-80% confluency.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 50 nM to 500 nM) or a vehicle control (DMSO) for a specified time (e.g., 4-24 hours).[4] A positive control for protein stabilization, such as the proteasome inhibitor MG132 (10 µM), can be included.[5]
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody against PLK4 (or an epitope tag like FLAG) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An antibody against a loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Protocol 2: Immunofluorescence for Centrosome Number Quantification
This protocol allows for the direct visualization and counting of centrosomes to confirm the on-target effect of this compound.
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere.
-
Treatment: Treat cells with the desired concentration of this compound or DMSO for a duration sufficient to encompass several cell cycles (e.g., 48-72 hours) to ensure centrosome dilution.
-
Fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Staining: Incubate with a primary antibody against a centrosomal marker (e.g., γ-tubulin, Pericentrin) for 1-2 hours.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark. A nuclear counterstain (e.g., DAPI) should also be included.
-
Mounting and Imaging: Wash, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
-
Analysis: Manually or automatically count the number of centrosomes per cell.
Visualizations
Caption: On-target pathway of this compound leading to G1 cell cycle arrest.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 12. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics | Biochemical Journal | Portland Press [portlandpress.com]
- 14. pnas.org [pnas.org]
Assessing cell viability and toxicity of Centrinone
Welcome to the technical support center for Centrinone. This resource is designed to assist researchers, scientists, and drug development professionals in successfully assessing cell viability and toxicity using this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2][3][4][5] By inhibiting PLK4, this compound prevents centriole assembly, leading to a progressive loss of centrosomes in dividing cells.[1][2][3][4][6] This depletion of centrosomes can trigger different cellular outcomes depending on the cell type and its genetic background.
Q2: What are the expected effects of this compound on normal (non-cancerous) cells?
In normal human cells, the loss of centrosomes induced by this compound typically leads to a p53-dependent cell cycle arrest in the G1 phase.[2][6][7] This arrest is often irreversible and can result in a senescence-like state.[6][7] This cellular response is a key safety consideration in the development of PLK4 inhibitors for therapeutic use.
Q3: How do cancer cells typically respond to this compound treatment?
The response of cancer cells to this compound can be more varied. Unlike normal cells, many cancer cell lines can continue to proliferate even after losing their centrosomes, although often at a reduced rate.[1][8] However, in some cancer contexts, this compound can induce apoptosis (programmed cell death) or a G2/M phase cell cycle arrest.[6][9][10] The specific outcome is often dependent on the p53 status and other genetic vulnerabilities of the cancer cells.[6][11]
Q4: Is this compound's effect on cell viability reversible?
Yes, the inhibitory effect of this compound on PLK4 is reversible. Upon washout of the compound, cells can regain their ability to form centrosomes and resume normal proliferation, provided they have not undergone irreversible cell cycle arrest or apoptosis.[1][8]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, CCK-8).
-
Question: My cell viability assay shows an increase in signal (suggesting increased proliferation) at certain this compound concentrations, which is counterintuitive. What could be the cause?
-
Answer: This can be due to several factors:
-
Cellular Stress Response: At certain concentrations, this compound might induce a cellular stress response that temporarily increases metabolic activity, leading to a higher reading in assays like MTT which measure mitochondrial reductase activity.[12]
-
Compound Interference: The chemical properties of this compound or its solvent (DMSO) might interfere with the assay reagents. It is crucial to run a control with this compound in cell-free media to check for any direct chemical reaction with the assay components.[12]
-
Incorrect Concentration Range: The effective concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory range for your specific cell line.
-
-
Question: I am observing high variability between replicate wells in my cell viability assay. How can I improve reproducibility?
-
Answer: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be mindful of the "edge effect" in 96-well plates, where wells on the perimeter may have different evaporation rates.
-
Incomplete Solubilization: For MTT assays, ensure the formazan crystals are completely dissolved in the solubilization solution before reading the absorbance.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, this compound, and assay reagents.
-
Issue 2: Problems with this compound solubility and stability.
-
Question: I am having trouble dissolving this compound, or I see precipitation in my stock solution or culture medium. What should I do?
-
Answer: this compound is soluble in DMSO.[1][4][13] To prepare a stock solution, use fresh, anhydrous DMSO as moisture can reduce solubility.[1] If you observe precipitation, gentle warming and sonication can aid in dissolution.[6] When diluting the DMSO stock in aqueous culture medium, ensure rapid and thorough mixing to prevent the compound from precipitating. It is also advisable to prepare fresh dilutions for each experiment.
Issue 3: Distinguishing between apoptosis and cytotoxicity.
-
Question: How can I determine if the observed decrease in cell viability is due to apoptosis or general cytotoxicity (necrosis)?
-
Answer: It is important to use multiple assays to differentiate between these two modes of cell death:
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative).
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7, which are activated during apoptosis.[6][9]
-
-
Cytotoxicity (Necrosis) Assay:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.
-
-
Issue 4: Off-target effects and interpreting results.
-
Question: I am concerned about potential off-target effects of this compound. How can I mitigate this and be more confident in my results?
-
Answer: While this compound is highly selective for PLK4, like any kinase inhibitor, off-target effects are a possibility, especially at higher concentrations.[2]
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect (e.g., centrosome depletion) in your cell line.
-
Control Experiments:
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of PLK4 to see if it rescues the observed phenotype.[2]
-
RNAi/CRISPR: Use an alternative method like siRNA or CRISPR to deplete PLK4 and see if it phenocopies the effects of this compound.
-
-
Selectivity Data: Be aware of the selectivity profile of this compound. It has been shown to have over 1000-fold selectivity for PLK4 over Aurora A and Aurora B kinases.[3][5][13]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: IC50 and Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| MOLM-13 (AML) | CCK-8 | 54.26 nM (IC50) | 72 hours | [9] |
| OCI-AML3 (AML) | CCK-8 | 177.7 nM (IC50) | 72 hours | [9] |
| KG-1 (AML) | CCK-8 | 189.9 nM (IC50) | 72 hours | [9] |
| HeLa | Proliferation | 125 nM | 2 weeks | [1] |
| NIH/3T3 | Proliferation | 300 nM | Not Specified | [4] |
| RPE-1 | Growth Inhibition | 200 nM and 500 nM | 12 days | [12] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Concentration | Duration | Effect | Reference |
| AML Cell Lines | 100-200 nM | 72 hours | Increased apoptosis (cleaved Caspase-3 & PARP) | [3][9] |
| AML Cell Lines | 100-200 nM | 48 hours | G2/M phase arrest | [10] |
| Ewing's Sarcoma Cells | Low µM range | 48 hours | G2/M phase arrest and apoptosis | [6][9] |
| Normal Human Cells | Not Specified | Long-term | G1 arrest (p53-dependent) | [7] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the time of the assay.
-
-
This compound Treatment:
-
After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
2. LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound in a 96-well plate as described in the MTT assay protocol.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided with most commercial kits) 30 minutes before the end of the incubation period.
-
Background control: Culture medium without cells.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution provided with the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
3. Caspase-3 Activity Assay
This protocol provides a general guideline for measuring caspase-3 activity, a key marker of apoptosis. It is recommended to use a commercial kit and follow the manufacturer's instructions.
-
Cell Lysis:
-
After treating cells with this compound, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit.
-
Incubate the cell lysate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Caspase-3 Activity Measurement:
-
Add 50-100 µg of protein lysate to each well of a 96-well plate.
-
Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Signal Detection:
-
For colorimetric assays, measure the absorbance at 405 nm.
-
For fluorometric assays, measure the fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Visualizations
Caption: Mechanism of this compound action leading to cell cycle arrest or apoptosis.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Caption: Experimental workflow for assessing cell viability and toxicity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keep Calm and Carry on with Extra Centrosomes [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 13. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Centrinone Treatment for Complete Centrosome Depletion
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Centrinone for effective centrosome depletion in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to centrosome depletion?
This compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][2][3] By inhibiting PLK4, this compound prevents the formation of new centrioles.[4][5] Since existing centrioles are segregated to daughter cells during cell division, continuous treatment with this compound leads to a progressive loss of centrosomes over several cell cycles.[3][4]
Q2: What is the optimal concentration and duration of this compound treatment for complete centrosome depletion?
The optimal concentration and duration of this compound treatment are cell-line dependent. However, a general starting point is a concentration range of 100 nM to 500 nM.[4][6] For complete centrosome depletion, continuous treatment for several cell cycles is typically required. For example, in some cell lines, treatment for 7 to 12 days may be necessary to achieve a population of cells largely devoid of centrosomes.[4] It is crucial to determine the optimal conditions empirically for your specific cell line.
Q3: What are the expected cellular effects of this compound treatment?
The cellular effects of this compound can vary depending on the cell type and p53 status.
-
Normal (p53-proficient) cells: Centrosome loss in normal cells typically triggers a p53-dependent G1 cell cycle arrest, leading to a state resembling senescence.[4][5] This arrest is often irreversible even after this compound washout.[4]
-
Cancer cells: Many cancer cell lines can continue to proliferate in the absence of centrosomes, although often at a slower rate.[4][5] Some cancer cells may undergo apoptosis or cell cycle arrest at different phases (e.g., G2/M).[6][7][8]
Q4: Is this compound treatment reversible?
Yes, the inhibitory effect of this compound on PLK4 is reversible.[1][3][4] Upon washout of the compound, cancer cell lines that continue to proliferate without centrosomes can regain their normal centrosome number.[4][5] However, in normal cells where a p53-dependent G1 arrest is induced, the arrest may be irreversible.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Centrosome Depletion | - Insufficient treatment duration. - Suboptimal this compound concentration. - High cell confluency affecting cell division rate. | - Extend the duration of this compound treatment to allow for more cell divisions. - Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 100 nM - 1 µM). - Maintain cells at a lower confluency to ensure active proliferation. |
| High Cell Death/Toxicity | - this compound concentration is too high. - Cell line is particularly sensitive to centrosome loss or off-target effects. - Solvent (e.g., DMSO) toxicity. | - Lower the concentration of this compound. - Screen different cell lines to find one that is more resistant to the effects of centrosome loss if the experimental design allows. - Ensure the final solvent concentration is not exceeding recommended levels (typically <0.1%). |
| Unexpected Cell Cycle Arrest Phase | - Cell line-specific responses. - Off-target effects at high concentrations. | - Analyze the cell cycle profile at different time points and concentrations using flow cytometry. - Confirm the phenotype is due to PLK4 inhibition by using a lower concentration or a different PLK4 inhibitor. |
| Variability in Experimental Results | - Inconsistent cell culture conditions. - Inaccurate this compound concentration. - Passage number of cells. | - Standardize all cell culture parameters, including seeding density, media changes, and passage number. - Prepare fresh dilutions of this compound for each experiment from a validated stock solution. - Use cells within a consistent and low passage number range. |
Experimental Protocols
General Protocol for Centrosome Depletion using this compound
This protocol provides a general framework. Optimization for specific cell lines is essential.
-
Cell Seeding: Plate cells at a low density to allow for multiple rounds of cell division during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 100 nM - 500 nM).
-
Treatment: Add the this compound-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation and Passaging: Culture the cells for the desired duration (e.g., 7-12 days). Passage the cells as needed, always replating them in fresh medium containing this compound.
-
Verification of Centrosome Depletion: At various time points, fix the cells and perform immunofluorescence staining for centrosome markers (e.g., γ-tubulin, pericentrin) to quantify the percentage of cells without centrosomes.
Immunofluorescence Staining for Centrosomes
-
Cell Fixation: Grow cells on coverslips. Wash with PBS and fix with cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 20 minutes at room temperature.[9]
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., anti-γ-tubulin or anti-pericentrin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Stain the DNA with a fluorescent dye (e.g., DAPI) and mount the coverslips onto microscope slides.
-
Imaging: Visualize and quantify centrosomes using a fluorescence microscope.
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Cell Proliferation in Acute Myeloid Leukemia (AML) Cell Lines after 72 hours.
| Cell Line | This compound Concentration (nM) | Inhibition of Proliferation (relative to control) |
| MOLM-13 | 50 | ~20% |
| 100 | ~40% | |
| 200 | ~50% | |
| 400 | ~50% | |
| OCI-AML3 | 50 | ~10% |
| 100 | ~25% | |
| 200 | ~45% | |
| 400 | ~60% | |
| KG-1 | 50 | ~15% |
| 100 | ~30% | |
| 200 | ~50% | |
| 400 | ~70% | |
| Data adapted from a study on AML cell lines, showing a dose-dependent inhibition of proliferation.[6] |
Table 2: Time-Dependent Centrosome Depletion in HeLa Cells.
| Treatment Duration | Cells with 2 Centrosomes (%) | Cells with 1 Centrosome (%) | Cells with 0 Centrosomes (%) |
| Day 0 (Control) | >95 | <5 | 0 |
| Day 3 | ~20 | ~60 | ~20 |
| Day 5 | <10 | ~40 | ~50 |
| Day 7 | <5 | ~20 | >75 |
| Illustrative data based on typical experimental outcomes. The exact timeline can vary between cell lines. |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Centrinone-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Centrinone in their experiments. This compound is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Proper experimental design, including the use of appropriate controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and reversible inhibitor of Polo-like kinase 4 (PLK4) with a high affinity (Ki of 0.16 nM).[2][3] PLK4 is the primary kinase that governs centriole duplication.[1] By inhibiting PLK4, this compound prevents centriole assembly, leading to a progressive depletion of centrosomes in dividing cells.[2][3] This loss of centrosomes can trigger a p53-dependent cell cycle arrest in G1 phase.[1][3]
Q2: What are the expected phenotypic effects of this compound treatment?
The primary and most well-characterized effect of this compound is the depletion of centrioles and centrosomes.[3] This can lead to several downstream consequences, including:
-
Cell Cycle Arrest: In normal cells, centrosome loss typically induces a G1 arrest in a p53-dependent manner.[1][3]
-
Inhibition of Proliferation: this compound treatment can inhibit the proliferation of cancer cells, such as acute myeloid leukemia (AML) cells, in a dose- and time-dependent manner.[4][5]
-
Induction of Apoptosis: In some cancer cell lines, this compound can induce apoptosis, characterized by the activation of Caspase-3 and PARP.[4]
-
G2/M Phase Arrest in some cancer cells: In AML cells, this compound has been shown to cause a G2/M phase cell cycle arrest.[4][5]
Q3: Why am I observing centrosome amplification instead of depletion with my PLK4 inhibitor?
This paradoxical effect can occur with some PLK4 inhibitors, particularly at low concentrations. Incomplete inhibition of PLK4 can lead to its stabilization and subsequent hyperactivation, resulting in the formation of excess centrosomes.[6][7] It is also crucial to consider the specificity of the inhibitor. For instance, the compound CFI-400945, while a PLK4 inhibitor, also inhibits Aurora B kinase, which can lead to cytokinesis failure and contribute to centrosome amplification and polyploidy.[6][7] Highly selective inhibitors like this compound are less likely to produce this off-target effect.[7]
Q4: What are the critical controls to include in a this compound experiment?
To ensure the observed effects are specifically due to PLK4 inhibition by this compound, the following controls are essential:
-
Vehicle Control: A control group of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound is crucial to account for any effects of the vehicle itself.[5]
-
Dose-Response Analysis: Performing experiments with a range of this compound concentrations helps to establish the optimal concentration for the desired effect and can reveal concentration-dependent phenotypes.[4][5]
-
Time-Course Experiment: Analyzing the effects of this compound at different time points is important, as the depletion of centrosomes is a progressive process that occurs over multiple cell divisions.[2][3]
-
Positive and Negative Controls for Downstream Readouts: For assays measuring downstream effects like apoptosis or cell cycle arrest, include appropriate positive and negative controls for that specific assay.[8][9]
-
Rescue Experiment with a Drug-Resistant Mutant: A highly rigorous control involves using cells expressing a drug-resistant mutant of PLK4 (e.g., G95R PLK4).[1] If the effects of this compound are on-target, they should be absent or significantly reduced in cells expressing the resistant mutant.[1]
-
PLK4 Knockdown (e.g., via shRNA): Comparing the phenotype of this compound treatment to that of PLK4 knockdown can help confirm that the observed effects are due to the loss of PLK4 function.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect after this compound treatment. | Suboptimal concentration or treatment duration: Centrosome depletion is a gradual process. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.[2][4] |
| Cell line insensitivity: Some cell lines may be less sensitive to PLK4 inhibition. | Verify PLK4 expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound. | |
| Degraded compound: this compound may have degraded. | Use a fresh stock of this compound and store it properly according to the manufacturer's instructions. | |
| High background or off-target effects. | Inhibitor concentration is too high: High concentrations can lead to off-target effects. | Lower the concentration of this compound and perform a dose-response analysis to find the specific range for PLK4 inhibition. |
| Contamination of reagents or cells. | Ensure all reagents are sterile and cells are free from contamination. | |
| Vehicle (e.g., DMSO) toxicity. | Test the effect of the vehicle alone on your cells to ensure it is not causing toxicity at the concentration used. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Passage number, cell density, and growth phase can all influence results. | Standardize your cell culture protocols, including using cells within a specific passage number range and seeding at a consistent density. |
| Inconsistent reagent preparation. | Prepare fresh reagents for each experiment and ensure accurate pipetting. | |
| Inter-assay variability. | Include internal controls in every experiment to monitor and normalize for variability between assays.[10] | |
| Observing centrosome amplification instead of depletion. | Using a non-selective PLK4 inhibitor: Some multi-kinase inhibitors can cause centrosome amplification due to off-target effects (e.g., on Aurora B).[6][7] | Use a highly selective PLK4 inhibitor like this compound or this compound B.[11] Confirm the selectivity profile of your inhibitor. |
| Partial inhibition of PLK4: Low concentrations of a PLK4 inhibitor can paradoxically lead to PLK4 stabilization and hyperactivity.[6][7][12] | Perform a careful dose-response analysis to identify the concentration range that leads to centrosome depletion versus amplification. |
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
This protocol is adapted from a study on the effects of this compound on acute myeloid leukemia cell lines.[5]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 20,000 cells per well.
-
Treatment: Treat cells with various concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-96 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 3 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability relative to the vehicle-treated control cells.
Protocol 2: Colony Formation Assay
This protocol is based on a method used to assess the effect of this compound on the clonogenic ability of AML cells.[5]
-
Cell Preparation: Prepare a single-cell suspension of your cells.
-
Plating: Seed cells in a methylcellulose-based medium in a 6-well plate at a low density (e.g., 500-1000 cells/well).
-
Treatment: Add different concentrations of this compound or the vehicle control to the medium.
-
Incubation: Incubate the plates for 14 days at 37°C in a humidified incubator with 5% CO2.
-
Colony Counting: After 14 days, count the number and assess the size of the colonies under a microscope.
-
Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle control.
Signaling Pathways and Workflows
This compound's Effect on the Cell Cycle
Caption: this compound inhibits PLK4, leading to centrosome depletion and p53-dependent G1 arrest.
Experimental Workflow for a this compound Assay
Caption: A generalized workflow for conducting and validating a this compound-based experiment.
Logical Flow of Controls in this compound Experiments
Caption: A decision tree illustrating the logical progression of controls to validate this compound's effects.
References
- 1. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 5. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. southernbiotech.com [southernbiotech.com]
- 9. youtube.com [youtube.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 12. aacrjournals.org [aacrjournals.org]
Addressing solubility issues with Centrinone in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Centrinone in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective inhibitor of Polo-like kinase 4 (PLK4), with a Ki (inhibition constant) of 0.16 nM.[1][2][3][4][5] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[6][7] By inhibiting PLK4, this compound prevents the formation of new centrioles, leading to a gradual depletion of centrosomes in dividing cells.[1][2][3] This loss of centrosomes can induce a p53-dependent cell cycle arrest in the G1 phase.[1][4][6][7]
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4][8][9] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as the presence of water can significantly reduce the solubility of this compound.[9]
Q3: What is the maximum soluble concentration of this compound in DMSO?
This compound is soluble in DMSO up to a concentration of 50 mM.[1][4] Some suppliers indicate a solubility of up to 100 mg/mL (approximately 157.8 mM), but it may require sonication to fully dissolve at this higher concentration.[2][3]
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for long-term storage (up to 3 years).[2][3]
-
Stock Solutions in DMSO: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[2][3][10]
Q5: What are typical working concentrations of this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the experimental goals. However, common working concentrations reported in the literature range from 100 nM to 500 nM.[8][11] For example, 125 nM has been used for HeLa cells and 300 nM for NIH/3T3 cells.[3][5]
Troubleshooting Guide: Solubility Issues
Problem: I observed precipitation when I added my this compound stock solution to the cell culture medium.
This is a common issue when diluting a DMSO-based stock solution into an aqueous environment like cell culture media. Here are several troubleshooting steps:
Q1: How can I prevent this compound from precipitating in my culture medium?
-
A1: Ensure Proper Mixing: When adding the this compound stock solution to your culture medium, vortex or gently pipette the medium immediately to ensure rapid and thorough mixing. This helps to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
A2: Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock. Adding a cold stock to a warm medium can sometimes cause the compound to come out of solution.
-
A3: Lower the Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be below 0.5% to minimize solvent-induced cytotoxicity. If you are observing precipitation, try to use a more concentrated stock solution to reduce the volume of DMSO added.
-
A4: Step-wise Dilution: Instead of adding the stock solution directly to the full volume of media, you can try a step-wise dilution. First, dilute the DMSO stock in a smaller volume of pre-warmed medium, mix well, and then add this intermediate dilution to the rest of your culture medium.
Q2: My this compound has precipitated in the media. Can I still use it?
It is not recommended to use culture medium with visible precipitate. The actual concentration of the soluble compound will be unknown, leading to inaccurate and unreliable experimental results. It is best to discard the medium and prepare a fresh solution.
Q3: I'm still having solubility issues. Are there alternative formulation strategies?
While not standard for in vitro cell culture, formulation strategies for in vivo use can sometimes be adapted. These often involve co-solvents to improve solubility. If you continue to face significant precipitation issues, you could explore preparing a more complex vehicle, though this should be a last resort and would require careful validation to assess any effects on your cells. An example of a complex vehicle includes a mixture of DMSO, PEG300, Tween-80, and saline.[2][3] However, the potential effects of these additional reagents on your specific cell line must be carefully evaluated.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 50 - 157.82 | 31.68 - 100 | Use of fresh, anhydrous DMSO is critical. Sonication may be required at higher concentrations.[1][2][3][4][9] |
| Water | Insoluble | Insoluble | [5][9] |
| Ethanol | Insoluble | Insoluble | [5][9] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution (in DMSO) | -80°C | 2 years |
| Stock Solution (in DMSO) | -20°C | 1 year |
| [Data sourced from multiple supplier recommendations.[2][3][10]] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.34 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[2][3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 200 nM:
-
(10 mM) * V1 = (200 nM) * (10 mL)
-
(10,000,000 nM) * V1 = (200 nM) * (10,000 µL)
-
V1 = (200 * 10,000) / 10,000,000 = 2 µL
-
-
Add the calculated volume (2 µL in this example) of the this compound stock solution to the pre-warmed culture medium.
-
Immediately and thoroughly mix the medium by gentle vortexing or pipetting to ensure rapid and even dispersion of the compound.
-
The final DMSO concentration in this example would be 0.02%, which is well below the generally accepted toxicity limit.
-
Add the this compound-containing medium to your cells.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified signaling pathway of this compound's action.
References
- 1. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | Polo-like Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Centrinone Concentration for Reliable Results
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Centrinone, a selective PLK4 inhibitor. Here, you will find troubleshooting advice and frequently asked questions to help you refine this compound concentration in your experiments and avoid confounding effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 for your specific cell line. Based on published data, a common concentration range to test is between 50 nM and 500 nM.[1][2][3] For example, in acute myeloid leukemia (AML) cell lines, concentrations between 50 and 400 nM have been shown to inhibit proliferation in a dose- and time-dependent manner.[1][2] In human cervical carcinoma (HeLa) and mouse embryonic fibroblast (NIH/3T3) cells, 125 nM has been used effectively.[4]
Q2: My cells are undergoing cell cycle arrest, but I'm not observing the phenotype I'm interested in. Is this an off-target effect?
A2: Not necessarily. This compound, by inhibiting PLK4, leads to the depletion of centrosomes.[4][5] In normal, p53-proficient cells, the loss of centrosomes can trigger a p53-dependent G1 cell cycle arrest.[5][6] This is a known on-target effect of this compound. If your experimental goal is to study PLK4 functions independent of centrosome loss-induced arrest, you may need to use p53-deficient cell lines or employ a lower concentration of this compound for a shorter duration that is sufficient to inhibit the desired PLK4 activity without causing complete centrosome depletion.
Q3: I'm observing high levels of cytotoxicity at my chosen this compound concentration. How can I reduce this?
A3: High cytotoxicity can be a result of a concentration that is too high for your specific cell line or prolonged exposure. To mitigate this:
-
Perform a dose-response and time-course experiment: This will help you identify the lowest effective concentration and the shortest treatment duration needed to achieve your desired biological effect.
-
Assess apoptosis: Use assays like Annexin V/propidium iodide (PI) staining to quantify apoptosis at different concentrations.[2][7] This will help you define a therapeutic window where the on-target effect is observed with minimal cytotoxicity.
-
Consider the doubling time of your cells: Faster-dividing cells may be more sensitive to this compound.
Q4: How can I confirm that the observed effects are due to PLK4 inhibition and not off-target effects?
A4: This is a critical control for any inhibitor-based study. Here are some strategies:
-
Rescue experiments: If possible, overexpress a drug-resistant mutant of PLK4.[8] If the phenotype induced by this compound is rescued in cells expressing the resistant mutant, it strongly suggests the effect is on-target.
-
Knockdown/Knockout of PLK4: Compare the phenotype induced by this compound with that of PLK4 knockdown or knockout using techniques like siRNA or CRISPR/Cas9.[1][2] Similar phenotypes would support an on-target effect.
-
Biochemical assays: Directly measure the phosphorylation of known PLK4 substrates to confirm target engagement at the concentrations used in your cellular assays.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| Ki (PLK4) | 0.16 nM | [5][9] |
| Selectivity | >1000-fold for PLK4 over Aurora A/B | [4][5] |
Table 2: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Concentration Range | Observed Effect | Source |
| AML cell lines (MOLM-13, OCI-AML3, KG-1) | 50 - 400 nM | Inhibition of proliferation, apoptosis induction, G2/M arrest | [1][2] |
| HeLa, NIH/3T3 | 125 nM | Centrosome depletion | [4][9] |
| RPE-1 | 200 - 500 nM | Inhibition of cell growth, p53 and p21 induction | [3] |
| Melanoma cells | 50 - 100 nM | Apoptosis induction | [7] |
Key Experimental Protocols
1. Dose-Response Experiment for Cell Viability (CCK-8 Assay)
This protocol is adapted from studies on AML cell lines.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 50, 100, 200, 400 nM) for 24, 48, and 72 hours. Include a DMSO-only control.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is a standard method for detecting apoptosis.[2][7]
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution.[1][2]
-
Cell Treatment: Treat cells with different concentrations of this compound (e.g., 0, 100, 200 nM) for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizing Key Pathways and Workflows
To further aid in understanding the mechanism of action and experimental design, the following diagrams are provided.
References
- 1. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 2. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Common challenges when using PLK4 inhibitors like Centrinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Polo-like kinase 4 (PLK4) inhibitors, with a specific focus on Centrinone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and reversible inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a master regulator of centriole duplication.[3][4] By inhibiting PLK4, this compound prevents centriole assembly, leading to a progressive depletion of centrioles and centrosomes in dividing cells.[1][5] This loss of centrosomes can trigger a p53-dependent cell cycle arrest in G1, leading to a senescence-like state.[1][3][4][6]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for PLK4, like most kinase inhibitors, the possibility of off-target effects exists.[3][4] It exhibits over 1000-fold selectivity for PLK4 over Aurora A and Aurora B kinases.[1] However, at higher concentrations, it may have effects on other kinases. Another PLK4 inhibitor, CFI-400945, has been noted to inhibit other mitotic kinases like AURKB, so it is crucial to consider the specific inhibitor's profile.[7][8]
Q3: What is the expected cellular phenotype after this compound treatment?
A3: The cellular phenotype is dependent on the concentration and duration of this compound treatment.
-
Low Concentrations (e.g., 150-200 nM in RPE-1 cells): Can lead to the accumulation of supernumerary centrosomes.[7][8]
-
High Concentrations (e.g., 500 nM in RPE-1 cells): Results in the depletion of centrosomes.[7][8]
-
Prolonged Treatment: Leads to a progressive loss of centrioles and centrosomes, which can induce a G1 cell cycle arrest.[1][3][4] In some cancer cell lines, it can induce a G2/M arrest and apoptosis.[9][10][11]
Q4: I am observing unexpected cell death. What could be the cause?
A4: Unexpected cell death could be due to several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line, leading to toxicity.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PLK4 inhibition.
-
p53 Status: The p53 status of your cells can influence the outcome. Centrosome loss in normal cells typically leads to a p53-dependent G1 arrest.[1][5][6] In p53-deficient cancer cells, the response may differ, potentially leading to mitotic catastrophe and apoptosis.
-
Off-Target Effects: Although selective, off-target effects at high concentrations could contribute to cytotoxicity.
Q5: My cells are arresting in a different cell cycle phase than expected. Why?
A5: While a G1 arrest is a common outcome of this compound-induced centrosome loss in normal cells, other responses are possible.[1][3][4] In some cancer cell lines, a G2/M arrest has been observed.[9][10][11] The specific cell cycle checkpoint activated can depend on the cellular context, including the genetic background of the cell line (e.g., p53 status) and the specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility of this compound in aqueous media. | This compound is soluble in DMSO.[2][12] Prepare a concentrated stock solution in DMSO and then dilute it in your culture medium. If precipitation occurs upon dilution, try vortexing or gentle warming. For in vivo use, specific formulations with solvents like PEG300 and Tween-80 may be necessary.[1][12] |
| Inconsistent Results | Cell line heterogeneity, passage number, or variations in drug concentration. | Use a consistent cell passage number for all experiments. Ensure accurate and consistent preparation of this compound dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell line and desired phenotype. |
| No Observable Phenotype | Insufficient drug concentration, short treatment duration, or drug degradation. | Increase the concentration of this compound. Extend the duration of the treatment, as centrosome loss is progressive with cell division.[1] Ensure the proper storage of this compound stock solutions (typically at -20°C) to prevent degradation. |
| Centrosome numbers are increasing, not decreasing. | Concentration-dependent bimodal effect of PLK4 inhibitors. | Lower concentrations of some PLK4 inhibitors can lead to centriole overduplication, while higher concentrations block duplication.[7][11] You may be using a concentration that induces amplification. Perform a dose-response experiment and monitor centrosome numbers at various concentrations. |
| Antibody not working in immunofluorescence after treatment. | Epitope masking due to conformational changes or protein degradation. | Try a different fixation method (e.g., methanol vs. paraformaldehyde).[13] Perform antigen retrieval steps. Ensure that the protein of interest is not being degraded as a downstream effect of PLK4 inhibition by running a Western blot. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) | Selectivity |
| PLK4 | 0.16[1][2] | >1000-fold vs. Aurora A/B[1] |
| Aurora A | 171[12] | |
| Aurora B | 436.76[12] | |
| PLK4 (G95L mutant) | 68.57[12] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration | Observed Effect | Reference |
| HeLa, NIH/3T3 | 125 nM | Centrosome depletion and decreased proliferation after 2 days. | [2] |
| RPE-1 | 200 nM | Accumulation of supernumerary centrosomes. | [7][8] |
| RPE-1 | 500 nM | Centrosome loss. | [7][8] |
| AML cell lines (MOLM-13, OCI-AML3, KG-1) | 100-200 nM | Inhibition of proliferation, G2/M arrest, and apoptosis after 48h. | [9] |
| Ewing's Sarcoma cell lines (A673, WE-68, SK-ES-1) | Concentration-dependent | Induced cell death, G2/M arrest, and polyploidy. | [11] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 20,000 cells/well.[9]
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-96 hours).[9]
-
Add 10 µL/well of Cell Counting Kit-8 (CCK-8) solution.[9]
-
Incubate the plate at 37°C for 3 hours.[9]
-
Measure the absorbance at 450 nm using a microplate reader.[9]
Immunofluorescence Staining
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[3][13][14]
-
Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[3][15]
-
Blocking: Block with a solution containing 1% BSA and 5% normal serum in PBS for 1 hour.[3][14]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.[3][14]
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[3][15]
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.[3][15]
Western Blotting
-
Cell Lysis: Lyse treated and control cells in RIPA buffer.[16]
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Caption: Simplified PLK4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical flowchart for troubleshooting unexpected results with PLK4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 9. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 10. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. biotium.com [biotium.com]
- 14. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 15. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 16. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Centrinone's On-Target Effects on PLK4: A Comparative Guide
This guide provides a comprehensive comparison of Centrinone, a potent and selective Polo-like kinase 4 (PLK4) inhibitor, with other compounds. It offers detailed experimental protocols and data to validate its on-target efficacy for researchers in cell biology and drug development.
Introduction to PLK4 and this compound
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1][2] This process is fundamental for the formation of centrosomes and cilia, which are critical for cell division, signaling, and motility.[3] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a common feature in cancer cells that contributes to genomic instability and tumorigenesis.[4][5][6] Consequently, PLK4 has emerged as a promising therapeutic target for cancer.[1]
This compound is a highly selective and reversible small molecule inhibitor of PLK4, with a reported Ki of 0.16 nM.[7][8][9] It was developed to specifically probe the function of PLK4 and induce the depletion of centrioles and centrosomes in cells.[7][10] Validating that the observed cellular effects of this compound are exclusively due to PLK4 inhibition is crucial for its use as a reliable research tool and for the development of PLK4-targeted therapies.
PLK4 Signaling Pathway in Centriole Duplication
The primary function of PLK4 is to initiate the formation of a new centriole (procentriole) on the surface of a pre-existing mother centriole during the G1/S phase of the cell cycle.[11][12] PLK4 is recruited to the mother centriole where it phosphorylates and recruits downstream substrates, including STIL (SCL/TAL1 interrupting locus) and SAS-6 (spindle assembly abnormal protein 6), which are essential for forming the cartwheel structure that templates the new procentriole.[2]
Validating On-Target Effects: Key Experiments
Verifying that this compound's effects are specifically due to PLK4 inhibition involves a combination of biochemical and cellular assays.
In Vitro Kinase Assays
Direct inhibition of PLK4's enzymatic activity by this compound can be quantified using in vitro kinase assays. These assays typically measure the transfer of phosphate from ATP to a substrate by purified, recombinant PLK4 enzyme.
Expected Outcome: this compound should inhibit PLK4 activity in a dose-dependent manner, yielding a low nanomolar IC50 or Ki value.
Cellular Centrosome Depletion Assay
The most direct and observable consequence of PLK4 inhibition is the failure of centriole duplication, leading to a gradual loss of centrosomes from the cell population over successive cell divisions.[7] This is the hallmark of on-target PLK4 inhibition.
Expected Outcome: Treatment with this compound should lead to a progressive reduction in the number of cells with centrosomes, which can be quantified by immunofluorescence microscopy using centrosomal markers like γ-tubulin or pericentrin.[11]
Cell Cycle Analysis
Loss of centrosomes in normal, p53-proficient cells triggers a p53-dependent cell cycle arrest in the G1 phase.[13] This is a key secondary phenotype of on-target PLK4 inhibition.
Expected Outcome: Flow cytometry analysis of this compound-treated cells should show an increasing population of cells arrested in G1. This contrasts with the effects of inhibiting other mitotic kinases, like Aurora B, which often leads to polyploidy due to cytokinesis failure.[10]
Comparison with Alternative PLK4 Inhibitors
Several other compounds have been identified as PLK4 inhibitors, but many exhibit significant off-target effects, particularly against Aurora kinases, which share structural similarities with PLK4.[14][15] A comparison with these alternatives highlights the superior selectivity of this compound.
CFI-400945 , for example, is often described as a PLK4 inhibitor but also potently inhibits Aurora B kinase.[10] This off-target activity leads to a distinct cellular phenotype of cytokinesis failure, resulting in multinucleated and polyploid cells.[10] Furthermore, incomplete inhibition of PLK4 by CFI-400945 can paradoxically lead to centrosome amplification, a phenotype not observed with the highly specific inhibitor this compound.[10]
Inhibitor Selectivity Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other inhibitors against PLK4 and Aurora kinases, demonstrating this compound's high selectivity.
| Inhibitor | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| This compound | 2.71 | >10,000 | >10,000 | [14][15] |
| This compound B | - | >10,000 | >10,000 | [14] |
| CFI-400945 | 4.85 | 188 | 70.7 | [14][15] |
| CFI-400437 | 1.55 | - | <15 | [14][15] |
| Alisertib | 62.7 | <10 | - | [14][15] |
Data compiled from studies on various protein kinase inhibitors.[14][15] Values for this compound B against PLK4 were not specified in the source but it is noted as highly selective.
Phenotypic Comparison
| Feature | This compound | CFI-400945 | Primary Mechanism |
| Centrosome Number | Progressive Loss | Amplification / Accumulation | On-target PLK4 inhibition vs. partial PLK4 inhibition + cytokinesis failure[10] |
| Nuclear State | Normal | Multinucleated / Polyploid | Absence vs. presence of Aurora B inhibition[10] |
| Cell Cycle | G1 Arrest (p53-dependent) | Mitotic defects, Polyploidy | Centrosome loss checkpoint vs. Cytokinesis failure[10][13] |
Experimental Protocols
Protocol 1: In Vitro PLK4 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay platforms.[8][16]
Materials:
-
Recombinant human PLK4 enzyme[16]
-
Myelin Basic Protein (MBP) substrate or specific peptide substrate[16]
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[17]
-
ATP solution
-
This compound (or other inhibitor) serial dilutions in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Reaction Buffer to a 4X final concentration.
-
Add 4 µL of the 4X inhibitor solution to the assay wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. Add 8 µL to each well.
-
Prepare a 4X ATP solution. To initiate the reaction, add 4 µL to each well. The final reaction volume is 16 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the kinase reaction and detect the generated ADP by adding reagents from the ADP-Glo™ kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Immunofluorescence for Centrosome Quantification
This protocol provides a general workflow for staining centrosomes in cultured cells.[18][19]
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, ice-cold Methanol, or Dents Fixative (80% Methanol, 20% DMSO)[20]
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-γ-tubulin or Anti-pericentrin (diluted in Blocking Buffer)[11]
-
Secondary Antibody: Fluorophore-conjugated anti-mouse/rabbit IgG (diluted in Blocking Buffer)
-
Nuclear Stain: DAPI or Hoechst 33342
-
Antifade mounting medium
Procedure:
-
Treat cells with this compound (e.g., 125 nM) or DMSO for a specified duration (e.g., 2-7 days).[8]
-
Wash cells briefly with PBS.
-
Fix the cells. For centrosomes, fixation with ice-cold methanol for 10 minutes at -20°C often yields good results. Alternatively, use 4% PFA for 15 minutes at room temperature.[18]
-
Wash three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10-15 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash once with PBS.
-
Mount the coverslip onto a glass slide using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Quantify the number of centrosomes (visualized as distinct foci of γ-tubulin or pericentrin) per cell in at least 100 cells per condition.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Studying Centriole Duplication and Elongation in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The centriole duplication cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. PLK4 Kinase Enzyme System [promega.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 20. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
Centrinone versus CFI-400945: a comparative analysis of PLK4 inhibitors
An Objective Guide for Researchers and Drug Development Professionals
Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, a process fundamental to maintaining genomic stability.[1][2] Its overexpression is a common feature in various cancers, making it a compelling target for therapeutic intervention.[1][3] Among the small molecule inhibitors developed to target PLK4, Centrinone and CFI-400945 are two of the most extensively studied. This guide provides a detailed comparative analysis of their biochemical profiles, cellular effects, and in vivo efficacy, supported by experimental data and methodologies to aid researchers in selecting the appropriate tool for their specific scientific questions.
Biochemical Profile and Selectivity
Both this compound and CFI-400945 are potent ATP-competitive inhibitors of PLK4. However, they exhibit distinct selectivity profiles, which is crucial for interpreting their biological effects. This compound was developed from a pan-Aurora kinase inhibitor template (VX-680) and was specifically modified to achieve high selectivity for PLK4.[4][5] It demonstrates over 1000-fold selectivity for PLK4 compared to Aurora kinases A and B.[5][6]
In contrast, CFI-400945, while a potent PLK4 inhibitor, also displays activity against other kinases, notably Aurora B Kinase (AURKB), as well as TRKA, TRKB, and Tie2/TEK, albeit at higher concentrations.[7][8][9] This multi-kinase activity is a critical differentiator and likely contributes to some of its unique cellular phenotypes.[10]
Table 1: Comparative Biochemical Potency and Selectivity
| Compound | Target | Ki | IC50 | Off-Target Kinases (IC50) |
| This compound | PLK4 | 0.16 nM[6] | 2.71 nM[11][12] | Aurora A/B (>1000-fold less potent)[5][6] |
| CFI-400945 | PLK4 | 0.26 nM[7][8] | 2.8 nM[3][8][13] | Aurora B (70.7 nM - 98 nM), TRKA, TRKB, Tie2/TEK[7][8][11] |
Comparative Cellular Effects
The differing selectivity profiles of this compound and CFI-400945 result in distinct and informative cellular outcomes.
-
This compound: As a highly selective PLK4 inhibitor, this compound treatment leads to a clean and progressive depletion of centrosomes in dividing cells.[5][6] This loss of centrosomes triggers a p53-dependent cell cycle arrest in the G1 phase, often leading to a state of cellular senescence in normal cells.[14] In cancer cells, it can induce a G2/M arrest and apoptosis.[8][15]
-
CFI-400945: Treatment with CFI-400945 produces more complex, concentration-dependent effects. At low concentrations, it can cause centriole overduplication and amplification, while higher concentrations block centriole duplication entirely.[3][8] Crucially, its off-target inhibition of Aurora B kinase often leads to cytokinesis failure, resulting in the accumulation of grossly multinucleated and polyploid cells.[8][10] This phenotype is not typically observed with this compound, suggesting it is a consequence of multi-kinase inhibition.[10]
Table 2: Summary of Cellular Phenotypes
| Feature | This compound | CFI-400945 |
| Primary Effect on Centrioles | Progressive depletion, leading to acentrosomal cells[5][6] | Bimodal: amplification at low doses, loss at high doses[3][8] |
| Cell Cycle Progression | p53-dependent G1 arrest in normal cells; G2/M arrest in some cancer cells[8][14][15] | G2/M arrest, mitotic defects, endoreduplication[8][16] |
| Apoptosis | Induces apoptosis via caspase-3/PARP activation[8][15] | Induces apoptosis and mitotic catastrophe[3][8] |
| Polyploidy/Multinucleation | Minor increase in mild multinucleation[10] | Induces significant polyploidy and massive multinucleation[8][10] |
| Selectivity Interpretation | Phenotypes are considered a direct result of specific PLK4 inhibition[4] | Phenotypes are a convolution of PLK4 and off-target (e.g., Aurora B) inhibition[8][10] |
In Vivo Efficacy and Clinical Development
CFI-400945 is an orally active compound that has demonstrated significant, dose-dependent antitumor activity in a range of preclinical xenograft models, including breast, colon, and pancreatic cancers.[7][17] Its efficacy has led to its advancement into Phase I and II clinical trials for various advanced solid tumors.[13][17][18] In contrast, this compound is primarily utilized as a selective in vitro tool compound to dissect the specific biological roles of PLK4, and it lacks robust in vivo exposure data in the public domain.[19]
Table 3: In Vivo Efficacy of CFI-400945
| Cancer Model | Administration | Key Findings |
| Breast Cancer (Xenograft) | Oral | Well-tolerated; demonstrates dose-dependent antitumor activity, particularly in PTEN-deficient models[7][17] |
| Pancreatic Cancer (PDX) | Oral | Significantly reduced tumor growth and increased survival in the majority of models tested[17] |
| Colon Cancer (HCT116 Xenograft) | Oral | Effective inhibitor of tumor growth and was well tolerated with intermittent dosing[7] |
| Lung Cancer (Xenograft) | Oral | Inhibited tumor growth[3] |
| Uterine Leiomyosarcoma (Xenograft) | Oral | Effective antitumor activity; effects enhanced by co-administration of an ATM inhibitor[16][20] |
Visualizing Pathways and Processes
Caption: PLK4 signaling pathway in centriole duplication and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 19. oricpharma.com [oricpharma.com]
- 20. researchgate.net [researchgate.net]
Validating Centrinone-Induced Phenotypes with PLK4 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specific and potent inhibition of protein kinases is a cornerstone of modern drug development. Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, making it a compelling target for anti-cancer therapies.[1][2] Centrinone, a selective inhibitor of PLK4, has been instrumental in elucidating the cellular consequences of PLK4 inhibition.[3][4] However, as with any small molecule inhibitor, confirming that the observed cellular phenotypes are a direct result of on-target activity is paramount. This guide provides a comparative framework for using RNA interference (RNAi), specifically small interfering RNA (siRNA) knockdown of PLK4, to validate and confirm the on-target effects of this compound.
Comparing Mechanisms: Chemical Inhibition vs. Genetic Knockdown
Understanding the distinct mechanisms by which this compound and siRNA modulate PLK4 function is crucial for interpreting experimental outcomes.
-
This compound (Chemical Inhibition): this compound is a potent, reversible, and ATP-competitive inhibitor of PLK4.[3][5] It binds to the kinase domain of the PLK4 protein, preventing the phosphorylation of its downstream substrates, which is the initial and essential step for centriole duplication.[3][6] By blocking the catalytic activity of existing PLK4 protein, its effects are typically rapid.
Caption: Mechanisms of PLK4 targeting by this compound vs. siRNA.
PLK4 Signaling in Centriole Duplication
PLK4 is the master regulator of centriole duplication.[1][9] Its activity is tightly controlled to ensure that each cell forms exactly one new procentriole next to each existing mother centriole during the S phase of the cell cycle.[2][10] The core pathway involves the recruitment of PLK4 to the mother centriole, where it then phosphorylates substrates like STIL (SCL/TAL1 interrupting locus), leading to the recruitment of SAS6, a key component for forming the cartwheel structure of the new procentriole.[6][11]
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 4. Cell biology. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLK4 drives centriole amplification and apical surface area expansion in multiciliated cells | eLife [elifesciences.org]
- 10. The Polo kinase Plk4 functions in centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Validating Centrinone's Specificity: A Guide to Rescue Experiments
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a chemical probe is paramount. Centrinone, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), is a valuable tool for studying the roles of centrosomes and centrioles in cellular processes. However, like all kinase inhibitors, the potential for off-target effects necessitates rigorous validation. This guide provides a comprehensive overview of rescue experiments designed to confirm that the cellular phenotypes observed upon this compound treatment are a direct consequence of PLK4 inhibition.
This guide will compare this compound with other PLK4 inhibitors, present supporting experimental data in structured tables, detail the methodologies for key validation experiments, and provide visual diagrams of the underlying biological and experimental logic.
The Gatekeeper Mutant: A Chemical-Genetic Approach to Specificity
The cornerstone of validating this compound's specificity lies in a powerful chemical-genetic rescue strategy. This approach utilizes a mutant version of PLK4 that is resistant to this compound but retains its normal kinase activity. By introducing this "gatekeeper" mutant into cells, researchers can observe whether it can "rescue" the effects of the inhibitor. If the this compound-induced phenotype is reversed in cells expressing the resistant PLK4, it provides strong evidence that the inhibitor is acting on-target.
A commonly used this compound-resistant mutant is one where the glycine at position 95 is substituted with a residue that sterically hinders inhibitor binding, such as arginine (G95R) or leucine (G95L).[1][2]
Comparative Performance of PLK4 Inhibitors
This compound is distinguished by its high affinity and selectivity for PLK4. However, comparing its performance with other known PLK4 inhibitors is crucial for contextualizing its utility and potential liabilities.
| Inhibitor | Target(s) | Ki (PLK4) | IC50 (PLK4) | Key Off-Targets (IC50) | Reference |
| This compound | PLK4 | 0.16 nM | 2.71 nM | Aurora A (>1000-fold higher), Aurora B (>1000-fold higher) | [3][4] |
| This compound-B | PLK4 | 0.6 nM | - | Aurora kinases (>1000-fold higher) | [3] |
| CFI-400945 | PLK4, Aurora B | 0.26 nM | 2.8 nM, 4.85 nM | Aurora B (70.7 nM, 98 nM) | [3][4][5] |
Table 1: In vitro kinase inhibitory activity of selected PLK4 inhibitors. This table summarizes the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of this compound and other PLK4 inhibitors against their primary target and key off-targets. The high selectivity of this compound for PLK4 over Aurora kinases is a notable feature.
Experimental Data: Rescue of this compound-Induced Phenotypes
The most direct demonstration of this compound's specificity comes from experiments comparing its effects on cells expressing wild-type (WT) PLK4 versus a drug-resistant mutant.
| Cell Line | PLK4 Status | Treatment | Centriole Number | Cell Proliferation/Viability | Reference |
| RPE1 | Wild-Type | This compound | Depleted | Arrested (p53-dependent) | [2] |
| RPE1 | G95L Mutant | This compound | Maintained | Unaffected | [2] |
| U2OS | Wild-Type (inducible) | This compound | Depleted | - | [1] |
| U2OS | G95R Mutant (inducible) | This compound | Maintained | - | [1] |
Table 2: Rescue of this compound-induced phenotypes by drug-resistant PLK4. This table illustrates the phenotypic outcome of this compound treatment in cell lines expressing either wild-type or a drug-resistant version of PLK4. The maintenance of normal centriole number and proliferation in the mutant cell lines in the presence of this compound is a key indicator of on-target specificity.
Experimental Protocols
Generation of Drug-Resistant PLK4 Cell Lines
This protocol outlines the general steps for creating stable cell lines expressing a this compound-resistant PLK4 mutant for rescue experiments.
-
Mutagenesis: Introduce a point mutation (e.g., G95R or G95L) into the PLK4 cDNA using site-directed mutagenesis.
-
Vector Construction: Clone the wild-type and mutant PLK4 cDNA into a suitable expression vector, preferably one that allows for inducible expression (e.g., tetracycline-inducible system) to control for potential overexpression artifacts. The vector should also contain a selection marker (e.g., puromycin or neomycin resistance).
-
Transfection: Transfect the expression vectors into the desired cell line (e.g., U2OS, RPE1) using a standard transfection reagent.
-
Selection: Culture the transfected cells in a medium containing the appropriate selection antibiotic. This will eliminate cells that have not successfully integrated the vector.
-
Clonal Isolation and Expansion: Isolate single colonies of resistant cells and expand them to generate clonal cell lines.
-
Validation: Confirm the expression of the wild-type or mutant PLK4 protein by Western blotting. Verify the localization of the expressed protein to the centrosomes using immunofluorescence microscopy.[1]
This compound Treatment and Phenotypic Analysis
This protocol describes the treatment of wild-type and drug-resistant cell lines with this compound and the subsequent analysis of cellular phenotypes.
-
Cell Seeding: Seed the wild-type and drug-resistant PLK4 cell lines at an appropriate density in multi-well plates or on coverslips.
-
Induction of Expression (if applicable): If using an inducible system, add the inducing agent (e.g., tetracycline) to the culture medium to initiate the expression of the PLK4 transgenes.
-
This compound Treatment: Add this compound at the desired concentration (e.g., 100-500 nM) to the culture medium. Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the cells for a period sufficient to observe the phenotype of interest (e.g., 48-72 hours for centriole depletion).
-
Phenotypic Analysis:
-
Immunofluorescence for Centriole Number: Fix and permeabilize the cells. Stain for a centriolar marker (e.g., Centrin, Cep135) and a pericentriolar material marker (e.g., γ-tubulin) using specific primary and fluorescently labeled secondary antibodies. Visualize and quantify the number of centrioles per cell using a fluorescence microscope.
-
Cell Viability/Proliferation Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo) or a proliferation assay (e.g., cell counting, BrdU incorporation) to assess the impact of this compound on cell growth.
-
Visualizing the Logic and Pathways
To further clarify the concepts and experimental workflows, the following diagrams are provided.
Caption: PLK4 signaling pathway in centriole duplication.
Caption: Workflow of a this compound rescue experiment.
Caption: Logical framework for validating on-target specificity.
References
- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples [en.bio-protocol.org]
- 2. bicellscientific.com [bicellscientific.com]
- 3. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples [bio-protocol.org]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Cross-Validation of Centrinone's Effects with Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Centrinone with genetic models for studying Polo-like kinase 4 (PLK4). Supported by experimental data, this document details the cross-validation of this compound's on-target effects, offering insights into its utility as a specific and reversible tool for cell biology and oncology research.
This compound is a potent and highly selective, reversible inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2][3][4] Its primary mechanism of action involves the depletion of centrioles and centrosomes, leading to a p53-dependent cell cycle arrest in normal cells.[1][5][6] The specificity of this compound makes it a valuable tool for studying the consequences of centrosome loss. However, rigorous validation against genetic models is crucial to unequivocally attribute its cellular effects to PLK4 inhibition. This guide compares the phenotypic outcomes of this compound treatment with those of PLK4 genetic knockdown, knockout, and the expression of a drug-resistant mutant.
Quantitative Comparison of this compound and Genetic Models
The following tables summarize the quantitative effects of this compound compared to genetic manipulations of PLK4 across various cellular phenotypes.
Table 1: Effects on Cell Proliferation and Viability
| Model System | Pharmacological Agent/Genetic Tool | Concentration/Method | Cell Line(s) | Effect on Proliferation/Viability | Citation(s) |
| Pharmacological | This compound | 50-400 nM | MOLM-13, OCI-AML3, KG-1 (AML) | Dose- and time-dependent inhibition of proliferation.[7][8] | [7][8] |
| This compound | 125 nM | HeLa, NIH/3T3 | Decreased proliferation rate after centrosome loss.[6][9] | [6][9] | |
| Genetic | shRNA against PLK4 | Lentiviral transduction | OCI-AML3 (AML) | Significant suppression of proliferation.[7] | [7] |
| PLK4 Knockout (homozygous) | Cre-Lox system | Mouse Embryos | Embryonic lethality, failure to proliferate.[10] | [10] | |
| PLK4 Knockout (heterozygous) | - | Mouse Embryonic Fibroblasts | Slower growth rate.[10] | [10] |
Table 2: Induction of Apoptosis
| Model System | Pharmacological Agent/Genetic Tool | Concentration/Method | Cell Line(s) | Apoptosis Induction | Citation(s) |
| Pharmacological | This compound | 100-200 nM | MOLM-13, OCI-AML3, KG-1 (AML) | Dose-dependent increase in apoptosis; activation of Caspase-3 and PARP.[7][11] | [7][11] |
| Genetic | shRNA against PLK4 | Lentiviral transduction | OCI-AML3 (AML) | Increased apoptosis; activation of Caspase-3 and PARP.[7][11] | [7][11] |
Table 3: Effects on Cell Cycle Progression
| Model System | Pharmacological Agent/Genetic Tool | Concentration/Method | Cell Line(s) | Effect on Cell Cycle | Citation(s) |
| Pharmacological | This compound | 100-200 nM | MOLM-13, OCI-AML3, KG-1 (AML) | G2/M phase arrest.[7][11] | [7][11] |
| This compound | Not specified | Normal human cells | G1 arrest in a p53-dependent manner.[1][5][6] | [1][5][6] | |
| Genetic | shRNA against PLK4 | Lentiviral transduction | OCI-AML3 (AML) | G2/M phase arrest.[7][11] | [7][11] |
| PLK4 Knockout (homozygous) | - | Mouse Embryos | Increased number of cells in late mitosis.[10] | [10] |
Table 4: Centriole and Centrosome Number
| Model System | Pharmacological Agent/Genetic Tool | Concentration/Method | Cell Line(s) | Effect on Centriole/Centrosome Number | Citation(s) |
| Pharmacological | This compound | Not specified | HeLa | Progressive reduction and eventual loss of centrosomes.[5][6] | [5][6] |
| Genetic | PLK4 Knockdown (siRNA) | Transfection | RPE1 | Loss of centrioles.[3] | [3] |
| PLK4 Overexpression | Transfection | Mammalian cells | Centrosome amplification.[12] | [12] | |
| PLK4 G95L mutant + this compound | Transfection | Melanoma cells | Rescued from this compound-induced proliferation inhibition, implying normal centriole function.[13] | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by PLK4 modulation and a typical experimental workflow for cross-validating the effects of this compound with a genetic model.
Figure 1: PLK4 Signaling Pathway in Centriole Duplication.
Figure 2: p53-Dependent Cell Cycle Arrest Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Polo-like kinase 4 controls centriole duplication but does not directly regulate cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. osti.gov [osti.gov]
- 7. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 11. frontiersin.org [frontiersin.org]
- 12. Over-expression of Plk4 induces centrosome amplification, loss of primary cilia and associated tissue hyperplasia in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Centriole Overduplication is the Predominant Mechanism Leading to Centrosome Amplification in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecules for Studying Centrosome Depletion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of small molecule inhibitors used to study centrosome depletion, a critical process in cell cycle regulation and a potential therapeutic target in oncology. We present quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid in the selection of the most appropriate tool for your research needs.
Introduction to Centrosome Depletion
The centrosome is the primary microtubule-organizing center in animal cells, playing a crucial role in mitotic spindle formation and ensuring accurate chromosome segregation. The precise control of centrosome number is vital for genomic stability. Errors in centrosome duplication can lead to aneuploidy, a hallmark of many cancers. Consequently, the targeted depletion of centrosomes has become a valuable technique to investigate its cellular functions and to explore novel anti-cancer strategies. Small molecule inhibitors offer a powerful approach for inducing centrosome depletion in a controlled and often reversible manner.
Key Small Molecules for Centrosome Depletion
The primary strategy for inducing centrosome depletion with small molecules involves the inhibition of Polo-like kinase 4 (Plk4), the master regulator of centriole duplication. Several potent and selective Plk4 inhibitors have been developed. Additionally, compounds that interfere with microtubule dynamics or other mitotic kinases can also lead to a loss of functional centrosomes.
Plk4 Inhibitors
Plk4 is a serine/threonine kinase that initiates the formation of new centrioles. Inhibition of Plk4 prevents centriole duplication, leading to a gradual loss of centrosomes over successive cell cycles.
-
Centrinone and this compound-B: These are highly selective and reversible inhibitors of Plk4.[1][2] this compound, in particular, has been extensively used to study the consequences of centrosome loss.[1] Treatment with this compound leads to a p53-dependent G1 cell cycle arrest in normal cells, whereas cancer cells often continue to proliferate without centrosomes.[3]
-
CFI-400945: This is another potent, ATP-competitive inhibitor of Plk4.[2][4] However, it's important to note that CFI-400945 also exhibits inhibitory activity against Aurora B kinase at higher concentrations, which can confound the interpretation of experimental results.[2][5]
Microtubule-Targeting Agents
These compounds disrupt the microtubule network, which can indirectly affect centrosome integrity and function.
-
Griseofulvin: This antifungal drug has been identified as an inhibitor of centrosomal clustering.[6][7] It disrupts the interphase microtubule network by inhibiting microtubule polymerization, leading to the dispersion of supernumerary centrosomes.[6]
-
Paclitaxel (Taxol): A well-known anti-cancer drug, paclitaxel stabilizes microtubules.[8] This stabilization can lead to defects in mitotic spindle assembly and centrosomal impairment.[8][9] At therapeutic concentrations, paclitaxel can suppress the detachment of microtubules from centrosomes.[10]
Other Kinase Inhibitors
-
Aurora A Kinase Inhibitors (e.g., Alisertib/MLN8237): Aurora A kinase is crucial for centrosome maturation and separation.[11][12] Inhibition of Aurora A can lead to abnormal mitotic spindles and has a more pronounced effect on cells with supernumerary centrosomes, promoting mitotic catastrophe.[12]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the discussed small molecules, allowing for a direct comparison of their potency and selectivity.
| Small Molecule | Target(s) | Ki (nM) | IC50 (nM) | Effective Concentration for Centrosome Depletion | Notes |
| This compound | Plk4 | 0.16[1][2][13] | - | 100 nM[3] | Highly selective for Plk4 over Aurora kinases (>1000-fold).[1][2] Reversible inhibitor. |
| This compound-B | Plk4 | 0.6[2] | - | 500 nM[3][14] | Structurally related to this compound with similar high selectivity.[2] |
| CFI-400945 | Plk4, Aurora B | 0.26 (Plk4)[2][4] | 2.8 (Plk4), 98 (Aurora B)[2] | Concentration-dependent: low conc. (e.g., 20-50 nM) can cause centrosome amplification, while higher conc. lead to depletion.[14][15] | Dual inhibitor; potential for off-target effects. Orally active.[4] |
| Griseofulvin | Tubulin | - | - | 5-10 µM for multipolar spindle induction[6] | Inhibits microtubule polymerization.[6] |
| Paclitaxel | Tubulin | - | - | 3-10 nM for mitotic arrest[16] | Stabilizes microtubules.[8] |
| Alisertib (MLN8237) | Aurora A | - | - | 100 nM to inhibit Aurora A activity[12] | ~200-fold more selective for Aurora A over Aurora B.[12] |
Experimental Protocols
Immunofluorescence Staining for Centrosomes
This protocol allows for the visualization and quantification of centrosomes within cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibodies (e.g., anti-γ-tubulin to mark the pericentriolar material, anti-centrin or anti-CEP135 to mark centrioles)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 30-60 minutes at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope. Centrosomes will appear as distinct foci.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of a cell population after treatment with a small molecule inhibitor.
Materials:
-
Treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival and reproductive integrity.[17][18][19]
Materials:
-
Treated and control cells
-
Cell culture medium
-
6-well plates or culture dishes
-
Trypsin-EDTA
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol/water)
Procedure:
-
Harvest a single-cell suspension of treated and control cells.
-
Count the viable cells (e.g., using trypan blue exclusion).
-
Seed a known number of cells (e.g., 100-1000 cells) into 6-well plates. The number of cells to seed will depend on the expected toxicity of the treatment.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
When colonies in the control plates are of a sufficient size (at least 50 cells), remove the medium.
-
Gently wash the plates with PBS.
-
Fix the colonies with a solution like methanol or 4% paraformaldehyde for 5-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) to determine the effect of the treatment on cell survival.
Signaling Pathways and Experimental Workflows
Plk4 Inhibition and p53-Dependent Cell Cycle Arrest
Inhibition of Plk4 leads to a failure in centriole duplication, resulting in centrosome depletion. In normal, p53-proficient cells, the loss of centrosomes triggers a p38-dependent activation of p53.[20] Activated p53 then induces the expression of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the Cdk2-cyclin A/E complexes, leading to a G1-S phase cell cycle arrest.[20] The 53BP1 and USP28 proteins have also been identified as crucial mediators in the activation of p53 following centrosome loss.[21]
Caption: Plk4 inhibition leads to p53-dependent G1/S arrest.
Experimental Workflow for Studying Centrosome Depletion
A typical workflow to investigate the effects of a small molecule on centrosome number and cell cycle progression is outlined below.
Caption: A typical experimental workflow for studying centrosome depletion.
Conclusion
The study of centrosome depletion provides valuable insights into fundamental cell biology and holds promise for the development of novel cancer therapies. The choice of a small molecule inhibitor for these studies depends on the specific research question. For highly specific and reversible inhibition of centrosome duplication, this compound and this compound-B are excellent choices. CFI-400945 is a potent alternative, though its off-target effects on Aurora B must be considered. For investigating the broader consequences of microtubule and mitotic disruption on centrosome function, paclitaxel, griseofulvin, and Aurora A inhibitors offer complementary approaches. This guide provides the necessary data and protocols to make an informed decision and to design and execute robust experiments in this exciting field of research.
References
- 1. This compound | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of griseofulvin as an inhibitor of centrosomal clustering in a phenotype-based screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel promotes a caspase 8-mediated apoptosis via death effector domain association with microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 16. Paclitaxel-induced aberrant mitosis and mitotic slippage efficiently lead to proliferative death irrespective of canonical apoptosis and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Clonogenic Assay [bio-protocol.org]
- 19. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 20. Loss of centrosome integrity induces p38-p53-p21-dependent G1-S arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
A Comparative Guide to Biochemical Assays for Confirming PLK4 Inhibition by Centrinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biochemical assays used to validate the inhibition of Polo-like kinase 4 (PLK4) by the selective inhibitor, Centrinone. We present supporting experimental data, detailed protocols for essential experiments, and visualizations to clarify complex pathways and workflows.
Polo-like kinase 4 is a serine/threonine kinase that serves as a master regulator of centriole duplication, a fundamental process for maintaining genomic stability.[1][2][3][4] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a common feature in cancer cells, making it a compelling target for anti-cancer therapies.[1][2][5][6] this compound is a potent and highly selective, reversible inhibitor of PLK4, designed to probe the kinase's function and evaluate its therapeutic potential.[7][8][9]
PLK4 Signaling in Centriole Duplication
PLK4's primary role is to initiate the formation of a new centriole (procentriole) on the wall of the parent centriole during the G1/S phase of the cell cycle.[10][11] The kinase is recruited to the centriole where it phosphorylates its substrates, including STIL, which in turn recruits SAS6 to form the foundational cartwheel structure of the new centriole.[10][12] PLK4 activity is tightly regulated through trans-autophosphorylation, which creates a phosphodegron motif that is recognized by the SCF/β-TRCP ubiquitin ligase complex, leading to its degradation and preventing over-duplication.[3][13] this compound exerts its effect by binding to the ATP-binding pocket of the PLK4 kinase domain, preventing the phosphorylation of its substrates and thereby blocking centriole assembly.[9]
Quantitative Comparison of PLK4 Inhibitors
Biochemical assays are crucial for determining the potency and selectivity of kinase inhibitors. The data below compares this compound to other known PLK4 inhibitors, demonstrating its high potency (low Ki and IC50 values) and selectivity against other relevant kinases like Aurora A and Aurora B.
| Inhibitor | Target Kinase | Ki (nM) | IC50 (nM) | Selectivity (Fold difference vs. PLK4) |
| This compound | PLK4 | 0.16 [7][8][14] | 2.71 [15] | - |
| PLK4 (G95L mutant) | 68.57[14] | - | >400-fold resistant[9] | |
| Aurora A | 171[14] | - | >1000-fold[9][14] | |
| Aurora B | 436.76[14] | - | >1000-fold[9][14] | |
| This compound B | PLK4 | - | - | More selective than this compound[11][16] |
| CFI-400945 | PLK4 | - | 4.85 [15] | - |
| Aurora B | - | 70.7[15] | ~15-fold | |
| VX-680 (MK-0457) | PLK4 | - | - | Pan-Aurora and PLK4 inhibitor[10][17] |
Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency; lower values indicate higher potency.
Experimental Protocols for Key Biochemical Assays
To confirm PLK4 inhibition, several in vitro assays can be employed. Below are detailed protocols for three common methods.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust method for determining inhibitor IC50 values.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and ATP is depleted. Second, the remaining ADP is converted to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X reaction buffer: 50 mM HEPES (pH 8.5), 20 mM MgCl2, 1 mM DTT, 0.2 mg/mL BSA.[7][8]
-
Prepare substrate solution: 200 µM of a suitable peptide substrate (e.g., A-A11) in the reaction buffer.[7][8]
-
Prepare enzyme solution: Dilute purified 6xHis-tagged human PLK4 kinase domain to a final reaction concentration of 2.5-10 nM in the reaction buffer.[7][8]
-
Prepare inhibitor solution: Create a serial dilution of this compound in DMSO and then dilute into the reaction buffer.
-
-
Kinase Reaction:
-
Detection:
-
Data Analysis:
-
Normalize the data relative to control reactions (DMSO only).
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in its Tm. This confirms direct physical interaction between the inhibitor and the target kinase.
Methodology:
-
Reaction Setup:
-
Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl.[10]
-
In a 96-well PCR plate, combine 5 µM of recombinant PLK4 protein with the desired concentration of this compound or DMSO control.[10] The final DMSO concentration should be kept constant (e.g., 4% v/v).[10]
-
Add SYPRO Orange dye (e.g., at a 5X final concentration).
-
-
Thermal Denaturation:
-
Data Analysis:
-
Plot fluorescence as a function of temperature to generate a melting curve.
-
Calculate the melting temperature (Tm) by fitting the data to the Boltzmann equation. The Tm is the midpoint of the unfolding transition.[12]
-
The change in melting temperature (ΔTm) between the inhibitor-treated sample and the DMSO control indicates the stabilizing effect of the inhibitor binding.
-
Mobility-Shift Kinase Assay
This assay utilizes microfluidics to monitor the phosphorylation of a fluorescently labeled peptide substrate. The addition of a phosphate group changes the peptide's charge, altering its mobility in an electric field.
Methodology:
-
Reaction Setup:
-
Kinase Reaction:
-
Initiate the reaction by adding ATP (e.g., 1 mM to mimic cellular concentrations).[12]
-
-
Detection and Analysis:
-
At various time points, transfer samples to a microfluidic chip in a Caliper LabChip EZ Reader.[12]
-
The instrument applies a current and separates the phosphorylated product from the non-phosphorylated substrate based on their different electrophoretic mobilities.
-
The instrument's software quantifies the relative amounts of substrate and product by integrating the peak areas of their fluorescent signals.[12]
-
Inhibition is determined by comparing the rate of product formation in the presence of this compound to the control reaction.
-
General Experimental Workflow
The workflow for testing a kinase inhibitor like this compound typically involves target validation followed by quantitative analysis of its inhibitory properties.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 17. biorxiv.org [biorxiv.org]
A Tale of Two Shutdowns: Unpacking the Phenotypic Consequences of Centrinone Treatment versus PLK4 Knockout
For researchers in cell biology and oncology, the precise control of cell division is a critical area of study. Polo-like kinase 4 (PLK4) stands as a master regulator of centriole duplication, a fundamental process for centrosome formation and, consequently, for accurate cell division. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target. Two primary methods for interrogating PLK4 function are the use of the specific inhibitor, Centrinone, and genetic knockout of the PLK4 gene. This guide provides a detailed comparison of the phenotypic outcomes of these two approaches, supported by experimental data and protocols.
At a Glance: Key Phenotypic Differences
| Phenotype | This compound Treatment | PLK4 Knockout | Key Distinctions |
| Mechanism of Action | Reversible, small molecule inhibitor binding to the ATP-binding pocket of PLK4.[1][2] | Permanent loss of PLK4 protein expression through genetic modification. | Reversibility and potential for off-target effects with this compound versus the permanence and potential for compensatory mechanisms with knockout. |
| Centrosome Number | Dose-dependent effects: high concentrations lead to centriole and centrosome depletion, while lower concentrations can induce centrosome amplification.[3][4][5] | Leads to a loss of centrosomes.[6] | This compound offers the flexibility to study both centrosome loss and amplification by modulating its concentration. |
| Cell Cycle Progression | Primarily causes a p53-dependent G1 arrest in normal cells following centrosome loss.[5][6][7] Some studies in cancer cell lines report a G2/M arrest.[8][9][10] | PLK4 haploinsufficiency can lead to a delay in M phase completion.[11] Knockout can impair cell cycle progression.[12] | The specific cell cycle arrest point can be cell-type dependent, but a p53-mediated G1 arrest is a well-documented outcome of this compound-induced centrosome loss in normal cells. |
| Cell Proliferation & Viability | Inhibits proliferation in both normal and cancer cells.[8][10][13] Can induce apoptosis in cancer cells.[8][10][13] | Knockdown inhibits cell proliferation and colony formation, and induces apoptosis.[8][10] PLK4 haploinsufficiency can lead to tumorigenesis in vivo.[11] | Both methods effectively reduce cell proliferation, but the long-term consequences of PLK4 loss (knockout) can be complex, including the potential for aneuploidy and tumorigenesis. |
| p53 Pathway Activation | Centrosome loss triggers a p53-dependent arrest.[5][7] | PLK4 haploinsufficiency is associated with impaired p53 activation.[11] | The method of PLK4 inhibition appears to have differential effects on the p53 pathway, a critical consideration for therapeutic strategies. |
Delving Deeper: Experimental Evidence
Centrosome Depletion and Cell Cycle Arrest
This compound, a selective and reversible inhibitor of PLK4 with a Ki of 0.16 nM, effectively prevents centriole assembly.[2] Prolonged treatment leads to the progressive loss of centrioles and centrosomes with each cell division.[5] In normal, non-transformed cells, this loss of centrosomes triggers a robust, p53-dependent cell cycle arrest in the G1 phase.[5][6][7] This arrest is a key tumor-suppressive response to the absence of these critical organelles.
In contrast, cancer cells often exhibit a different response. Many cancer cell lines can continue to proliferate, albeit at a slower rate, even after complete centrosome loss following this compound treatment.[5][13] This highlights a fundamental difference in the checkpoint mechanisms between normal and cancerous cells. Interestingly, some studies on cancer cell lines have reported a G2/M phase arrest upon this compound treatment, suggesting cell-type specific responses.[8][9][10]
Genetic knockout of PLK4 similarly leads to a failure in centriole duplication and subsequent loss of centrosomes.[6] Studies in mice have shown that while homozygous knockout is embryonic lethal, heterozygous (Plk4+/-) mice are viable but prone to spontaneous tumors, particularly in the liver and lungs.[11][12] This suggests that while complete loss of PLK4 is detrimental, a reduction in its levels can promote genomic instability and tumorigenesis.
Signaling Underpinnings: The p53 Connection
The p53 tumor suppressor pathway is a critical mediator of the cellular response to PLK4 inhibition. The G1 arrest observed in normal cells after this compound-induced centrosome loss is dependent on functional p53.[5][7] The proposed mechanism involves the disruption of the interaction between p53 and its negative regulator, the E3 ubiquitin ligase MDM2.[7]
The following diagram illustrates the proposed signaling pathway leading to p53-dependent G1 arrest upon this compound treatment:
Caption: p53-dependent G1 arrest pathway following this compound treatment.
Experimental Workflows: A Comparative Overview
The investigation of PLK4 function, whether through chemical inhibition or genetic knockout, typically follows a standardized set of experimental procedures. The diagram below outlines a general workflow:
Caption: General experimental workflow for studying PLK4 inhibition.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HeLa, U2OS, A549) and non-transformed human cell lines (e.g., RPE-1, IMR-90).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound: this compound (and this compound B) can be dissolved in DMSO to create a stock solution (e.g., 10-50 mM) and stored at -20°C.[2][10] Working concentrations typically range from low nanomolar to micromolar, depending on the desired effect (e.g., 200 nM for centrosome amplification, 500 nM for depletion).[3]
PLK4 Knockout by CRISPR/Cas9
-
gRNA Design: Guide RNAs targeting a conserved exon of the PLK4 gene are designed using publicly available tools.
-
Vector Construction: The gRNAs are cloned into a suitable Cas9 expression vector.
-
Transfection and Selection: Cells are transfected with the CRISPR/Cas9 vector, and single-cell clones are isolated and expanded.
-
Validation: Knockout is confirmed by Sanger sequencing of the targeted genomic region and by Western blot analysis to verify the absence of PLK4 protein.
Immunofluorescence Microscopy for Centrosome Analysis
-
Cell Seeding: Cells are grown on coverslips to an appropriate confluency.
-
Fixation: Cells are fixed with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: If fixed with PFA, cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against centrosomal markers (e.g., γ-tubulin, CEP135, or pericentrin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Imaging: Images are acquired using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and counted.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[8]
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer.
Western Blotting for Protein Expression
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., PLK4, p53, p21, Cyclin A2, Cyclin B1, CDK1, cleaved Caspase-3, PARP) overnight at 4°C.[8][10] This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Apoptosis Assays
-
Cell Viability (CCK-8/MTT): Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points.[8] A solution of CCK-8 or MTT is added to each well, and the absorbance is measured to determine the number of viable cells.
-
Apoptosis (Annexin V/7-AAD): Treated cells are harvested and stained with an Annexin V-FITC and 7-AAD kit according to the manufacturer's instructions.[10] The percentage of apoptotic cells is quantified by flow cytometry.
Conclusion
Both this compound treatment and PLK4 knockout are powerful tools for dissecting the roles of this crucial kinase. This compound offers the advantage of temporal control and the ability to induce both centrosome loss and amplification in a dose-dependent manner. This makes it an invaluable tool for studying the immediate cellular responses to PLK4 inhibition. PLK4 knockout, on the other hand, provides a model for the long-term consequences of complete and permanent loss of the protein, which can reveal insights into compensatory mechanisms and the development of genomic instability. The choice of method will depend on the specific research question, with a comprehensive understanding of the distinct phenotypic outcomes of each approach being essential for the accurate interpretation of experimental results.
References
- 1. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 4. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK4 - Wikipedia [en.wikipedia.org]
- 7. Use of the Polo-like kinase 4 (PLK4) inhibitor this compound to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effects of the PLK4 inhibitors CFI-400945 and this compound in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of the PLK4 inhibitor this compound on the biological behaviors of acute myeloid leukemia cell lines [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Centrinone: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Centrinone, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a selective inhibitor of Polo-like kinase 4 (PLK4).
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle it with care, following standard laboratory safety protocols.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound in its solid form or in solution.
Disposal of this compound Waste
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the solvent used.
Solid this compound Waste
Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.
Procedure:
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The label should clearly identify the contents as "this compound Waste" and include the date of disposal.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste. This typically involves collection by the Environmental Health and Safety (EHS) department or a designated waste management contractor. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution.
This compound Solutions
This compound is frequently dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The disposal of these solutions must be handled with consideration for the hazards associated with the solvent.
Disposal of this compound-DMSO Solutions:
DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. Therefore, this compound-DMSO solutions should be treated as hazardous waste.
Procedure:
-
Collection: Collect all this compound-DMSO waste in a designated, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound in DMSO." Also, indicate the approximate concentration of this compound and the volume of the solution.
-
Segregation: Do not mix this compound-DMSO waste with other waste streams unless permitted by your institution's EHS department.
-
Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. The preferred method of disposal for DMSO-containing waste is typically incineration by a licensed hazardous waste disposal company.
Disposal of Aqueous this compound Solutions:
For dilute, non-hazardous aqueous solutions of this compound, disposal down the sanitary sewer may be an option, but this is highly dependent on local regulations and institutional policies.
Procedure:
-
Consult EHS: Always consult with your institution's EHS department before disposing of any chemical waste down the drain.
-
Neutralization: If approved, you may be required to neutralize the pH of the solution to within a permissible range (typically between 6 and 9) before disposal.
-
Dilution: Flush the drain with copious amounts of water during and after disposal to ensure adequate dilution.
Disposal of Contaminated Labware
Labware that has come into contact with this compound, such as pipette tips, centrifuge tubes, and glassware, must be decontaminated or disposed of properly.
Procedure for Disposable Labware (e.g., pipette tips, plastic tubes):
-
Segregation: Collect all disposables contaminated with this compound, particularly from this compound-DMSO solutions, in a designated hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste: Labware contaminated with this compound in DMSO."
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Procedure for Reusable Labware (e.g., glassware):
-
Decontamination: Rinse the glassware thoroughly with an appropriate solvent (e.g., ethanol or acetone) to remove any residual this compound. Collect the rinsate as hazardous waste.
-
Washing: After the initial rinse, wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Summary of Disposal Procedures
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Non-hazardous chemical waste collection | Label clearly; follow institutional guidelines. |
| This compound in DMSO | Hazardous waste collection (incineration) | Treat as hazardous due to DMSO; do not drain dispose. |
| Aqueous this compound | Consult EHS for drain disposal approval | May require neutralization and dilution. |
| Contaminated Disposables | Hazardous waste collection | Segregate and label appropriately. |
| Contaminated Glassware | Decontaminate and wash | Collect solvent rinsate as hazardous waste. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
